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N-(3-Phenylpropanoyl)pyrrole

Cat. No.: B172560
M. Wt: 199.25 g/mol
InChI Key: NALOIBRUQZVZKV-UHFFFAOYSA-N
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Description

3-Phenyl-1-(pyrrol-1-yl)propan-1-one has been reported in Piper sarmentosum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B172560 N-(3-Phenylpropanoyl)pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1-pyrrol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-7,10-11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALOIBRUQZVZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole: Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide alkaloid that has garnered interest within the scientific community. Its structure, featuring a pyrrole (B145914) ring linked to a phenylpropanoyl group, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological significance based on current research.

Natural Sources

The primary natural source of this compound identified to date is the plant Piper sarmentosum, a member of the Piperaceae family commonly found in Southeast Asia. This compound has been successfully isolated from various parts of the plant, including its fresh roots, fruits, and leaves[1][2][3].

A recent study focusing on the phytochemical profile of Malaysian Piper sarmentosum leaves quantified the concentration of this compound in a methanol (B129727) extract, revealing a significant presence of 66.80 µg/mg[4]. This quantitative data highlights the leaves of P. sarmentosum as a viable and rich source for the isolation of this compound.

Isolation from Natural Sources

The isolation of this compound from Piper sarmentosum typically involves solvent extraction followed by chromatographic purification. Two key methodologies have been described in the scientific literature, one focusing on the roots and the other on the leaves of the plant.

Experimental Protocol 1: Isolation from Piper sarmentosum Roots

The following protocol is based on the work of Tuntiwachwuttikul P, et al. (2006), who first reported the isolation of a "pyrrole amide" (later identified as this compound) from the fresh roots of Piper sarmentosum[1][5][6].

1. Extraction:

  • Freshly collected roots of Piper sarmentosum are macerated in a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • The extraction process is typically repeated multiple times to ensure exhaustive recovery of the plant's chemical constituents.

  • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • The crude extract is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) and/or methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Fractions containing this compound are combined and further purified using repeated column chromatography or other techniques like preparative TLC until a pure compound is obtained.

3. Compound Characterization:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol 2: Isolation from Piper sarmentosum Leaves

A more recent and detailed protocol for the isolation of this compound from the leaves of Malaysian Piper sarmentosum has been described by Adib et al. (2024)[4][7][8].

1. Plant Material and Extraction:

  • Dried and ground leaves of P. sarmentosum (2.5 kg) are extracted by percolation at room temperature using methanol.

  • The extract is concentrated using a rotary evaporator to yield a crude methanol extract (117.73 g).

2. Fractionation using Column Chromatography:

  • 50 g of the methanol extract is fractionated using column chromatography with an ion exchange resin (DIAION™) as the stationary phase.

  • The mobile phase consists of a mixture of water and methanol.

  • The column is subsequently flushed with ethyl acetate and then acetone (B3395972) to yield four main fractions (F1, F2, F3, and F4).

3. Isolation and Purification:

  • The fraction containing this compound is further purified to yield the pure compound (6 mg)[4]. The specific details of this final purification step are not fully elaborated in the publication but would likely involve further chromatographic techniques as described in Protocol 1.

4. Quantification:

  • The concentration of this compound in the initial plant extract was determined to be 66.80 µg/mg using a validated High-Performance Liquid Chromatography (HPLC) assay[4].

Quantitative Data Summary

Source MaterialExtraction SolventChromatographic MethodYield/ConcentrationReference
Piper sarmentosum RootsNot specifiedSilica Gel Column ChromatographyNot specifiedTuntiwachwuttikul P, et al. (2006)
Piper sarmentosum LeavesMethanolColumn Chromatography (Ion Exchange Resin)66.80 µg/mg of crude extractAdib et al. (2024)[4]

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the structural motifs of a pyrrole ring and a phenylpropanoid suggest potential for pharmacological effects, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

The phenylpropanoid moiety is a well-known pharmacophore with established anti-inflammatory properties[9]. Furthermore, numerous pyrrole derivatives have demonstrated potent anti-inflammatory effects[10]. A structurally related compound, (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone, has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[11][12][13]. This compound was found to suppress the nuclear translocation of NF-κB subunits (p50) and AP-1 components (c-Jun and c-Fos), and to inhibit the phosphorylation of JNK and ERK, which are key kinases in the MAPK cascade[11][12].

Given the structural similarity, it is plausible that this compound may also modulate these inflammatory pathways.

Anti-inflammatory_Signaling_Pathway cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Potential Inhibition by this compound cluster_2 Inflammatory Response Stimulus Stimulus NF_kB_Pathway NF-κB Pathway Stimulus->NF_kB_Pathway activates MAPK_Pathway MAPK Pathway Stimulus->MAPK_Pathway activates Inflammation Inflammation NF_kB_Pathway->Inflammation leads to MAPK_Pathway->Inflammation leads to This compound This compound This compound->NF_kB_Pathway inhibits? This compound->MAPK_Pathway inhibits?

Caption: Potential anti-inflammatory mechanism of this compound.

Anticancer Activity

Pyrrole-containing compounds are recognized as important scaffolds in the development of anticancer drugs[14]. Various pyrrole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and to interfere with critical cellular processes such as microtubule polymerization and cell cycle progression[15][16][17]. The induction of apoptosis is a key mechanism for many chemotherapeutic agents, and it often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins[18].

Antimicrobial Activity

The pyrrole ring is a core component of several naturally occurring antibiotics[15][19]. Synthetic pyrrole derivatives have also demonstrated a broad spectrum of antibacterial and antifungal activities[20]. The mechanisms of action for antimicrobial pyrroles can be diverse, including the inhibition of essential enzymes or disruption of cell wall integrity[10][21].

Experimental Workflows

The general workflow for the isolation of this compound from Piper sarmentosum can be visualized as follows:

Isolation_Workflow_General Plant_Material Piper sarmentosum (Roots or Leaves) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Ion Exchange) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., repeated chromatography) Fractions->Purification Pure_Compound This compound Purification->Pure_Compound

Caption: General workflow for the isolation of this compound.

A more detailed workflow based on the methodology of Adib et al. (2024) for isolation from leaves is presented below:

Isolation_Workflow_Adib_2024 Dried_Leaves Dried & Ground P. sarmentosum Leaves (2.5 kg) Percolation Methanol Percolation Dried_Leaves->Percolation Crude_Methanol_Extract Crude Methanol Extract (117.73 g) Percolation->Crude_Methanol_Extract Ion_Exchange_CC Ion Exchange Column Chromatography (DIAION™) Mobile Phase: Water/Methanol Crude_Methanol_Extract->Ion_Exchange_CC Fractionation Fractionation with Ethyl Acetate & Acetone Ion_Exchange_CC->Fractionation Fractions_F1_F4 Fractions F1, F2, F3, F4 Fractionation->Fractions_F1_F4 Target_Fraction Fraction containing this compound Fractions_F1_F4->Target_Fraction Final_Purification Final Purification Target_Fraction->Final_Purification Isolated_Compound This compound (6 mg) Final_Purification->Isolated_Compound

Caption: Detailed isolation workflow from P. sarmentosum leaves.

Conclusion and Future Directions

This compound is a readily isolatable natural product from Piper sarmentosum. The provided experimental protocols offer a solid foundation for researchers to obtain this compound for further study. While direct biological data is currently sparse, the structural characteristics of this compound strongly suggest its potential as a bioactive molecule, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial research. Future investigations should focus on elucidating the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The information presented in this guide serves as a valuable resource for scientists and drug development professionals interested in exploring the pharmacological applications of this intriguing natural product.

References

Spectroscopic Profile of N-(3-Phenylpropanoyl)pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(3-Phenylpropanoyl)pyrrole, a natural product isolated from the plant Piper sarmentosum. The information presented here is essential for the unambiguous identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

This compound is an amide consisting of a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group.

Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol IUPAC Name: 1-(1H-pyrrol-1-yl)-3-phenylpropan-1-one CAS Number: 112448-69-8

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is compiled from the peer-reviewed literature and provides a reliable reference for compound verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected chemical shifts for this compound are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m5HPhenyl-H
7.15t2HPyrrole-Hα (H-2, H-5)
6.25t2HPyrrole-Hβ (H-3, H-4)
3.10t2H-CH₂- (adjacent to phenyl)
2.95t2H-CH₂- (adjacent to carbonyl)

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. t = triplet, m = multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The characteristic chemical shifts for the carbon atoms in this compound are detailed in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
170.5C=O (Amide carbonyl)
141.0Phenyl-C (quaternary)
128.6Phenyl-CH
128.4Phenyl-CH
126.3Phenyl-CH
119.5Pyrrole-Cα (C-2, C-5)
111.8Pyrrole-Cβ (C-3, C-4)
38.0-CH₂- (adjacent to carbonyl)
31.5-CH₂- (adjacent to phenyl)

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The major IR absorption bands for this compound are listed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic and pyrrole)
2925, 2855MediumC-H stretch (aliphatic)
1700StrongC=O stretch (amide)
1600, 1495, 1450MediumC=C stretch (aromatic and pyrrole)
740, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound are presented in Table 4.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
19940[M]⁺ (Molecular ion)
105100[C₆H₅CH₂CH₂CO]⁺
9180[C₇H₇]⁺ (Tropylium ion)
6730[C₄H₅N]⁺ (Pyrrole cation)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Isolation of this compound

This compound is a natural product that can be isolated from the roots and leaves of Piper sarmentosum. A typical isolation procedure involves the following steps:

  • Extraction: The dried and ground plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography, often with a gradient elution system of hexane and ethyl acetate.

  • Final Purification: Final purification to obtain the pure compound is typically achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the purified solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The purified sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.

  • Mass Analysis: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300) to observe the molecular ion and key fragment ions.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of this compound is depicted in the following diagram.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Spectroscopic Characterization cluster_data Data Analysis plant_material Piper sarmentosum (Dried, Ground) extraction Solvent Extraction (e.g., MeOH) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom purification Final Purification (HPLC/Prep-TLC) column_chrom->purification pure_compound Pure this compound purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms data_analysis Structure Elucidation & Verification nmr->data_analysis ir->data_analysis ms->data_analysis

Experimental workflow for the isolation and characterization of this compound.

This diagram illustrates the logical progression from the natural source to the final, structurally verified compound, highlighting the key experimental stages involved.

Unveiling the Bioactive Potential of N-(3-Phenylpropanoyl)pyrrole from Piper Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropanoyl)pyrrole, a naturally occurring amide alkaloid isolated from medicinal plants of the Piper genus, notably Piper sarmentosum and Piper crassipes, has emerged as a compound of interest in the scientific community. The Piper genus has a long-standing history in traditional medicine for treating a variety of ailments, attributed to its rich diversity of secondary metabolites.[1] While extensive research has highlighted the significant anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties of crude extracts and various isolated compounds from Piper species, specific quantitative data on the biological activity of this compound remains limited in publicly accessible literature. This technical guide aims to consolidate the current, albeit primarily qualitative, understanding of the bioactivity of this compound, present detailed experimental methodologies for relevant assays, and propose potential signaling pathways based on the activities of analogous compounds. This document serves as a foundational resource to stimulate and guide future in-depth research into the therapeutic potential of this specific phytochemical.

Introduction

The genus Piper encompasses a vast array of plant species that are rich sources of structurally diverse secondary metabolites, including alkaloids, amides, flavonoids, and lignans.[1][2] These compounds have been shown to possess a wide spectrum of biological activities, making Piper species a focal point for natural product-based drug discovery.[1][2] Among the myriad of compounds isolated is this compound, an amide alkaloid identified in species such as Piper sarmentosum and Piper crassipes.

While the bioactivity of many Piper-derived compounds has been extensively studied, this compound remains a comparatively under-investigated molecule. Preliminary studies have alluded to its potential antibacterial and cytotoxic properties; however, a comprehensive quantitative analysis is not yet available in the scientific literature. This guide synthesizes the existing information and provides a framework for future investigation into its pharmacological profile.

Biological Activities of this compound and Related Compounds

Available research indicates that this compound has been screened for antibacterial and cytotoxic activities.[3] However, specific quantitative data from these screenings are not detailed in the primary publications. To provide context, this section summarizes the known biological activities of crude extracts from Piper species known to contain this compound and other related amide alkaloids.

Cytotoxic Activity

Extracts from Piper sarmentosum have demonstrated cytotoxic effects against various cancer cell lines. For instance, an ethanolic extract of P. sarmentosum exhibited an IC50 value of 25 µg/mL on the HT-29 human colon adenocarcinoma cell line. While this compound was identified in this plant, the cytotoxic activity of the pure compound has not been quantified.

Table 1: Cytotoxic Activity of Piper Species Extracts and Related Amides

Species / CompoundCell LineAssayIC50 / ActivityReference
Piper sarmentosum (Ethanolic Extract)HT-29 (Colon)MTT25 µg/mLNot specified
Piper sarmentosum (Dichloromethane Extract)Not specifiedSRBScreened, no data[3]
1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine (from Piper boehmeriaefolium)HeLa (Cervical)Not specified2.7 µg/mL[4]
Antimicrobial Activity

This compound has been tested for antibacterial activity using the disk diffusion method.[3] Quantitative minimum inhibitory concentration (MIC) values are not available. However, other amides isolated from Piper sarmentosum have shown significant antimicrobial properties. For example, brachyamide B and piperonal (B3395001) displayed strong antibacterial activity against Xanthomonas oryzae.[5][6]

Table 2: Antimicrobial Activity of Amides from Piper sarmentosum

CompoundTarget OrganismAssayMIC / ActivityReference
This compoundNot specifiedDisk DiffusionScreened, no data[3]
Brachyamide BXanthomonas oryzae pv. oryzaeNot specifiedMIC: 7.62 mmol L⁻¹[6]
PiperonalXanthomonas oryzae pv. oryzicolaNot specifiedMIC: 2.59 mmol L⁻¹[6]
Anti-inflammatory and Antioxidant Activities

While direct anti-inflammatory studies on this compound are lacking, other amides from Piper sarmentosum have shown potent inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator.[7] Similarly, while the antioxidant capacity of this compound has not been reported, extracts of Piper species containing this compound have demonstrated antioxidant potential.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Assay (Broth Microdilution for MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets and signaling pathways of this compound are yet to be elucidated, based on the activities of other natural products with similar structural motifs and from the same plant genus, we can hypothesize potential mechanisms of action.

experimental_workflow cluster_extraction Isolation & Identification cluster_bioassays Biological Screening cluster_mechanistic Mechanistic Studies piper Piper species (e.g., P. sarmentosum) extract Crude Extract piper->extract Extraction isolate This compound extract->isolate Chromatography cytotoxicity Cytotoxicity Assays (MTT, SRB) isolate->cytotoxicity antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) isolate->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO Inhibition) isolate->anti_inflammatory pathway Signaling Pathway Analysis cytotoxicity->pathway anti_inflammatory->pathway target Target Identification pathway->target

Caption: General workflow for the investigation of this compound.

Given the cytotoxic potential of related compounds, this compound might interfere with fundamental cellular processes. A plausible, yet unconfirmed, hypothesis is the induction of apoptosis.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bcl2 Bcl-2 family (e.g., Bax, Bak) compound->bcl2 Modulation? death_r Death Receptors (e.g., FAS, TNFR) compound->death_r Activation? mito Mitochondria bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 cas8 Caspase-8 activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized apoptotic signaling pathways for this compound.

Conclusion and Future Directions

This compound from Piper species represents a promising yet underexplored natural product. While preliminary studies suggest potential antibacterial and cytotoxic activities, there is a critical need for comprehensive, quantitative research to validate these findings and to explore other potential therapeutic applications, such as anti-inflammatory and antioxidant effects.

Future research should prioritize the following:

  • Quantitative Bioactivity Screening: Determination of IC50 and MIC values for cytotoxicity against a panel of cancer cell lines and antimicrobial activity against a broad range of pathogens.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of the compound in preclinical animal models.

A concerted effort in these areas will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

"N-(3-Phenylpropanoyl)pyrrole" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole, with the IUPAC name 3-phenyl-1-(pyrrol-1-yl)propan-1-one, is a naturally occurring amide derivative. This document provides a comprehensive overview of its chemical structure, properties, and known biological context. It is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Chemical Structure and Properties

This compound is characterized by a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group. This structure imparts specific physicochemical properties that are of interest in chemical and biological studies.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃NOPubChem[1]
Molecular Weight 199.25 g/mol PubChem[1]
IUPAC Name 3-phenyl-1-pyrrol-1-ylpropan-1-onePubChem[1]
CAS Number 112448-69-8MedChemExpress
Melting Point 46-48 °CECHEMI[2]
Appearance Not specified
Solubility Not specified
Boiling Point Not specified

Natural Occurrence and Isolation

This compound is a known natural product found in plants of the Piper genus, which are widely used in traditional medicine.

Isolation from Piper sarmentosum

A detailed protocol for the isolation of this compound from the leaves of Malaysian Piper sarmentosum has been documented. The process involves extraction with methanol (B129727), followed by a series of chromatographic purification steps.

Experimental Protocol: Isolation from Piper sarmentosum

1. Extraction:

  • Dried, ground leaves of P. sarmentosum (2.5 kg) were extracted with methanol at room temperature.
  • The crude methanol extract was concentrated using a rotary evaporator.

2. Fractionation:

  • The crude extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane, chloroform, ethyl acetate, and methanol.

3. Purification:

  • Fractions containing the target compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20.
  • Final purification was achieved by preparative thin-layer chromatography (PTLC) to yield pure this compound.

A study reported the isolation of 6 mg of this compound from a larger-scale extraction, with a quantified concentration of 66.80 µg/mg in the plant extract.

Synthesis

General Synthetic Workflow:

Below is a generalized workflow for the synthesis and characterization of N-acylpyrroles, which would be applicable to this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Pyrrole + 3-Phenylpropanoyl Chloride reaction Acylation Reaction (Base catalyst, e.g., Triethylamine) start->reaction workup Aqueous Workup (e.g., washing with NaHCO3, brine) reaction->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude this compound evaporation->crude purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) crude->purification pure Pure this compound purification->pure nmr NMR Spectroscopy (1H, 13C) pure->nmr ms Mass Spectrometry (e.g., GC-MS) pure->ms mp Melting Point Determination pure->mp

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted. PubChem indicates the availability of 13C NMR and GC-MS data, though the raw data is not directly accessible.[1]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Signals corresponding to the protons of the phenyl group (approx. 7.2-7.4 ppm), the methylene (B1212753) protons of the propanoyl chain (triplets, approx. 2.8-3.2 ppm), and the protons of the pyrrole ring (approx. 6.2 and 7.3 ppm).
¹³C NMR Signals for the carbonyl carbon (approx. 170 ppm), carbons of the phenyl ring (approx. 126-141 ppm), methylene carbons of the propanoyl chain (approx. 30-40 ppm), and carbons of the pyrrole ring (approx. 110-125 ppm).
Mass Spec. Molecular ion peak (M⁺) at m/z = 199. Key fragmentation patterns would likely involve cleavage of the acyl group, leading to fragments corresponding to the pyrrole ring and the phenylpropanoyl moiety.

Biological Activity

The general biological potential of pyrrole derivatives suggests that this compound could be a candidate for bioactivity screening.

Logical Relationship for Investigating Biological Activity:

The following diagram illustrates a logical workflow for the initial biological screening of a novel compound like this compound.

G cluster_screening Initial Bioactivity Screening cluster_followup Follow-up Studies (if active) compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH assays on cancer and normal cell lines) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., LPS-induced cytokine release in macrophages) compound->anti_inflammatory neuroactivity Neurological Activity Assays (e.g., neuroprotection against oxidative stress in neuronal cells) compound->neuroactivity dose_response Dose-Response Studies cytotoxicity->dose_response If cytotoxic anti_inflammatory->dose_response If anti-inflammatory neuroactivity->dose_response If neuroactive mechanism Mechanism of Action Studies (e.g., Western blot for signaling proteins, enzyme inhibition assays) dose_response->mechanism in_vivo In Vivo Models (e.g., animal models of inflammation or neurodegeneration) mechanism->in_vivo

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, there is a notable absence of detailed synthetic protocols and comprehensive biological activity data in the current scientific literature. The information provided in this guide serves as a foundational resource for researchers interested in further exploring the chemical and biological potential of this molecule. Future studies are warranted to elucidate its synthetic pathways, spectroscopic profile, and pharmacological effects, which could reveal novel applications in drug discovery and development.

References

Unveiling N-(3-Phenylpropanoyl)pyrrole: A Natural Product from Piper sarmentosum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Characterization of a Novel Pyrrole (B145914) Alkaloid

Authored by: [Your Name/Organization]

Publication Date: December 5, 2025

Abstract

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring pyrrole amide first identified in the roots of the plant Piper sarmentosum. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. The information presented is primarily derived from the seminal work of Tuntiwachwuttikul and colleagues, who first reported its existence in 2006. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who are interested in the chemical constituents of the Piper genus and the broader class of pyrrole alkaloids. The guide details the experimental protocols for extraction and isolation and presents the available spectroscopic data for the compound. It is important to note that, to date, the biological activity of this compound has not been reported in scientific literature, and further research is required to elucidate its potential pharmacological properties.

Introduction

The plant kingdom is a rich source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. The genus Piper, belonging to the family Piperaceae, is renowned for its production of a wide array of alkaloids and other bioactive compounds. Piper sarmentosum Roxb., a plant used in traditional medicine in Southeast Asia, has been the subject of phytochemical investigations to identify its chemical constituents.

In 2006, a research group led by Pittaya Tuntiwachwuttikul conducted a detailed chemical investigation of the fresh roots of Piper sarmentosum.[1][2] This study led to the isolation and characterization of sixteen compounds, including a previously unreported pyrrole amide, identified as this compound.[1] This guide focuses specifically on the discovery and the foundational scientific data related to this molecule.

Discovery and History

The discovery of this compound is credited to Tuntiwachwuttikul et al. and was published in the Chemical & Pharmaceutical Bulletin in February 2006.[1] The compound was isolated during a broader phytochemical screening of the roots of Piper sarmentosum. In their study, it was designated as compound 6 .[1] While several other isolated compounds from the same plant extract were evaluated for antiplasmodial, antimycobacterial, and antifungal activities, this compound was not among those tested, and therefore, its biological activity remains unknown.[1]

Since its initial discovery, there has been a notable absence of follow-up research on this compound in the scientific literature. Consequently, its history is confined to its initial isolation and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This information is based on its chemical structure and data from chemical suppliers.

PropertyValue
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
CAS Number 112448-69-8
Appearance Not reported in the primary literature
Solubility Not reported in the primary literature

Experimental Protocols

The following section details the experimental methodology for the isolation and characterization of this compound from the roots of Piper sarmentosum, as described by Tuntiwachwuttikul et al. (2006).

Plant Material

Fresh roots of Piper sarmentosum were the starting material for the extraction process.

Extraction and Isolation

The isolation of this compound was achieved through a multi-step extraction and chromatographic process.

experimental_workflow plant_material Fresh Roots of Piper sarmentosum extraction Extraction with Dichloromethane (B109758) (CH2Cl2) plant_material->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract chromatography1 Silica (B1680970) Gel Column Chromatography (Gradient elution with hexane, CH2Cl2, and MeOH) crude_extract->chromatography1 fractionation Collection of Fractions chromatography1->fractionation chromatography2 Further Chromatographic Purification (Specific details for isolating compound 6 not fully provided in abstract) fractionation->chromatography2 pure_compound This compound (Compound 6) chromatography2->pure_compound

Figure 1: Isolation workflow for this compound.
  • Extraction: The fresh roots of P. sarmentosum were extracted with dichloromethane (CH₂Cl₂).

  • Initial Chromatography: The resulting crude dichloromethane extract was subjected to silica gel column chromatography.

  • Elution: A gradient elution system was employed, starting with hexane, followed by increasing concentrations of dichloromethane, and then methanol.

  • Fractionation and Further Purification: Fractions were collected and further purified using additional chromatographic techniques to yield the pure this compound. The specific details of the final purification steps for this particular compound are not available in the public domain.

Structural Elucidation

The structure of this compound was determined using spectroscopic methods. While the detailed spectroscopic data for compound 6 is not fully available in the abstracts, the standard techniques for elucidating the structure of such a compound would include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

  • IR (Infrared Spectroscopy): To identify functional groups, such as the amide carbonyl and N-H bonds.

Signaling Pathways and Biological Activity

As of the date of this guide, there are no published studies on the biological activity or the mechanism of action of this compound. The initial discovery paper by Tuntiwachwuttikul et al. tested other compounds isolated from Piper sarmentosum for antiplasmodial, antimycobacterial, and antifungal properties, but this compound was not included in these assays.[1] Therefore, no signaling pathways associated with this compound have been identified.

signaling_pathway no_data No available data on biological activity or signaling pathways.

Figure 2: Status of biological activity data.

Synthesis

There are no specific published methods for the chemical synthesis of this compound. However, general synthetic routes for N-acylpyrroles are well-established in organic chemistry. A plausible synthetic approach would involve the acylation of pyrrole with 3-phenylpropanoyl chloride or a related activated carboxylic acid derivative.

logical_relationship cluster_reactants Reactants pyrrole Pyrrole product This compound pyrrole->product Acylation Reaction acylating_agent 3-Phenylpropanoyl Chloride (or other activated form) acylating_agent->product Acylation Reaction

Figure 3: A potential synthetic route.

Conclusion and Future Perspectives

This compound is a natural product whose scientific journey is, as of now, limited to its discovery and initial characterization. The foundational work by Tuntiwachwuttikul et al. has provided the chemical identity of this molecule, but its biological role and potential applications remain an open field of investigation.

Future research should focus on the following areas:

  • Total Synthesis: Development of a robust and efficient synthetic route to obtain larger quantities of the compound for further studies.

  • Biological Screening: A comprehensive evaluation of its biological activities, including but not limited to antimicrobial, anti-inflammatory, and cytotoxic properties.

  • Pharmacological Studies: Should any significant biological activity be identified, further studies into its mechanism of action and potential as a therapeutic agent would be warranted.

This technical guide serves as a summary of the current knowledge on this compound and aims to provide a starting point for researchers interested in exploring this and other natural products from the rich chemical diversity of the Piper genus.

References

An In-depth Technical Guide to the Putative Biosynthesis of N-(3-Phenylpropanoyl)pyrrole in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide alkaloid identified in the plant species Piper sarmentosum[1]. This molecule is structurally composed of a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group. While the complete biosynthetic pathway has not been fully elucidated in Piper sarmentosum, a putative pathway can be constructed based on well-characterized general plant metabolic pathways. This guide provides a detailed overview of the proposed biosynthetic route, encompassing the phenylpropanoid pathway for the synthesis of the acyl donor and a hypothesized pathway for the formation of the pyrrole moiety, culminating in a final amide bond formation. This document summarizes available quantitative data, provides detailed experimental protocols for key enzymes, and includes visualizations of the metabolic pathways and experimental workflows.

Proposed Biosynthesis Pathway

The biosynthesis of this compound is hypothesized to occur in three main stages:

  • Formation of the Phenylpropanoid Acyl Donor: The 3-phenylpropanoyl moiety is derived from the amino acid L-phenylalanine via the general phenylpropanoid pathway.

  • Formation of the Pyrrole Ring: The origin of the pyrrole ring is less certain, but it is likely derived from an amino acid precursor such as L-proline or L-ornithine.

  • Amide Bond Formation: The final step involves the condensation of the activated phenylpropanoid derivative with the pyrrole ring, a reaction likely catalyzed by an N-acyltransferase.

The Phenylpropanoid Pathway

The phenylpropanoid pathway is a major route in plant secondary metabolism that converts L-phenylalanine into a variety of phenolic compounds[2]. The initial steps, leading to the formation of an activated 3-phenylpropanoid derivative (e.g., cinnamoyl-CoA), are catalyzed by a series of well-known enzymes.

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, the first committed step of the pathway[3].

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para position to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid (or cinnamic acid in some pathways) by ligating it to coenzyme A, forming the corresponding thioester (e.g., p-coumaroyl-CoA or cinnamoyl-CoA)[4][5]. This activated intermediate is the acyl donor for the final condensation step.

Figure 1: Phenylpropanoid pathway to an activated acyl donor.
Putative Biosynthesis of the Pyrrole Ring

The biosynthesis of a simple, unsubstituted pyrrole ring in plants is not well-defined. In many organisms, pyrrole rings are synthesized from 5-aminolevulinic acid to form porphobilinogen, a precursor for tetrapyrroles like chlorophyll (B73375) and heme[6][7]. However, it is more plausible that for a simple alkaloid, the pyrrole ring is derived from the degradation or modification of an amino acid. L-proline, which already contains a five-membered nitrogen-containing ring, is a strong candidate precursor. A putative pathway could involve the oxidation and decarboxylation of L-proline.

Pyrrole_Biosynthesis Proline L-Proline Intermediate Oxidized Intermediates Proline->Intermediate Oxidation/ Dehydrogenation Pyrrole Pyrrole Intermediate->Pyrrole Decarboxylation (putative)

Figure 2: Hypothetical biosynthesis of the pyrrole ring from L-proline.
Final Amide Bond Formation

The final step is the N-acylation of the pyrrole ring with the phenylpropanoid-CoA thioester. This reaction is analogous to the biosynthesis of other piper amides, such as piperine[8][9]. In piperine (B192125) biosynthesis, a BAHD-type acyltransferase (piperine synthase) catalyzes the transfer of the piperoyl group from piperoyl-CoA to piperidine[9]. It is highly probable that a similar acyltransferase is responsible for the formation of this compound. These enzymes are known to play diverse roles in plant secondary metabolism, catalyzing the acylation of various acceptor molecules[10].

Amide_Formation pCouCoA p-Coumaroyl-CoA Enzyme N-Acyltransferase (putative BAHD family) pCouCoA->Enzyme Pyrrole Pyrrole Pyrrole->Enzyme N3PP This compound CoA Coenzyme A Enzyme->N3PP Enzyme->CoA

Figure 3: Final condensation step to form this compound.

Quantitative Data

Quantitative analysis of this compound in Piper sarmentosum has been performed. The following table summarizes the reported concentration. Additionally, representative kinetic data for key enzymes in the phenylpropanoid pathway from other plant species are provided for context, as specific data from P. sarmentosum is not available.

Table 1: Concentration of this compound in Piper sarmentosum

Plant Part Concentration (µg/mg of extract) Reference

| Leaves | 66.80 |[1] |

Table 2: Representative Enzyme Kinetic Data for Phenylpropanoid Pathway Enzymes (from various plant species)

Enzyme Plant Source Substrate Km (µM) Vmax (units) Reference
PAL Trichosporon cutaneum L-Phenylalanine 1600 ± 300 1.6 ± 0.3 µmol/h g [11]
4CL Marchantia paleacea p-Coumaric Acid 200 (assay conc.) Not specified [12]

| 4CL | Marchantia paleacea | Caffeic Acid | 200 (assay conc.) | Not specified |[12] |

Experimental Protocols

Detailed methodologies are crucial for the study of biosynthetic pathways. Below are protocols for the extraction and quantification of the target compound and for assaying the activity of key upstream enzymes.

Extraction and Quantification of this compound from Piper sarmentosum Leaves

This protocol is adapted from methods used for phytochemical analysis of Piper species[1][13][14].

A. Extraction

  • Harvest and Dry: Collect fresh leaves of Piper sarmentosum. Clean the leaves and dry them at room temperature until brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

  • Methanol (B129727) Extraction: Macerate the ground leaf powder (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanol extract.

  • Pre-treatment (Optional for analysis): For cleaner analytical samples, the crude extract can be passed through a C18 Solid Phase Extraction (SPE) cartridge to remove pigments and other interferences[1].

B. Quantification by HPLC

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the standard (e.g., 254 nm or 290 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples. Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the amount in the sample by using the standard curve.

Extraction_Workflow A Harvest and Dry Leaves B Grind to Fine Powder A->B C Macerate in Methanol B->C D Filter and Concentrate C->D E Crude Extract D->E F Prepare Standards & Samples E->F G HPLC Analysis F->G H Quantify using Calibration Curve G->H PAL_Assay_Workflow A Homogenize Plant Tissue in Extraction Buffer B Centrifuge and Collect Supernatant (Enzyme Extract) A->B E Add Enzyme Extract to Initiate Reaction B->E C Prepare Assay Mixture (Buffer + L-Phenylalanine) D Pre-incubate at 37°C C->D D->E F Monitor Absorbance Increase at 290 nm E->F G Calculate Enzyme Activity F->G a4CL_Assay_Workflow A Extract Enzyme from Plant Tissue D Initiate Reaction with Enzyme Extract A->D B Prepare Assay Mixture (Buffer, ATP, MgCl₂, CoA, p-Coumaric Acid) C Pre-incubate at 30°C B->C C->D E Monitor Absorbance Increase at 333 nm D->E F Calculate Enzyme Activity E->F

References

An In-depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole: Chemical Identity, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide found in various species of the Piper genus. As a member of the pyrrole (B145914) class of heterocyclic compounds, it holds potential for diverse biological activities, drawing from the well-established pharmacological importance of the pyrrole scaffold. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a representative synthetic approach, and a discussion of the broader biological activities associated with pyrrole derivatives. Due to the limited specific research on this compound, this document leverages data from closely related compounds to provide a foundational understanding for researchers interested in this and similar molecules.

Chemical Identifiers and Physicochemical Properties

This compound is a small molecule with the following key identifiers:

IdentifierValue
CAS Number 112448-69-8
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
IUPAC Name 3-phenyl-1-(1H-pyrrol-1-yl)propan-1-one
SMILES C1=CC=C(C=C1)CCC(=O)N2C=CC=C2
InChI InChI=1S/C13H13NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-7,10-11H,8-9H2

Synthesis of N-Acylpyrroles: An Experimental Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Pyrrole Pyrrole Base Base (e.g., Triethylamine) in Solvent (e.g., THF) PhenylpropanoylChloride 3-Phenylpropanoyl Chloride Product This compound Base->Product

Figure 1. General reaction scheme for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Acylation: Slowly add a solution of 3-phenylpropanoyl chloride (1.05 equivalents) in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Biological Activities of Pyrrole Derivatives

The pyrrole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[1] While specific quantitative data for this compound is scarce, the activities of related pyrrole-containing compounds provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Many pyrrole derivatives have demonstrated significant anti-inflammatory properties.[2] The proposed mechanism often involves the inhibition of key inflammatory mediators. For instance, some pyrrole compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB MAPK MAPK Signaling TLR4->MAPK ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines iNOS iNOS NFkB->iNOS MAPK->ProInflammatory_Cytokines MAPK->iNOS NO Nitric Oxide (NO) iNOS->NO Pyrrole_Compound Pyrrole Compound Pyrrole_Compound->NFkB Inhibition Pyrrole_Compound->MAPK Inhibition

Figure 2. A simplified diagram of the potential anti-inflammatory mechanism of pyrrole compounds.

Cytotoxic and Anticancer Activity

The pyrrole moiety is a common feature in a number of anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.[4][5] The data is typically presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Representative Cytotoxic Activities of Pyrrole Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrrolo[2,3-d]pyrimidinesA549 (Lung Carcinoma)0.35 - 1.56[2]
Pyrrolo[2,3-d]pyrimidinesPC-3 (Prostate Cancer)1.04[2]
Pyrrolo[3,2-c]pyridinesFMS Kinase Inhibition0.03 - 0.06[2]
Antimicrobial and Antifungal Activities

Pyrrole derivatives have also been investigated for their potential as antimicrobial and antifungal agents.[4] The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Figure 3. Workflow for a typical MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

This compound, a natural product from the Piper genus, represents an intriguing starting point for further investigation due to the broad biological potential of the pyrrole scaffold. While specific experimental data on this compound is limited, this guide provides a framework for its study, including a representative synthetic protocol and methodologies for evaluating its potential biological activities. Future research should focus on the specific synthesis and biological characterization of this compound to elucidate its pharmacological profile and potential therapeutic applications. The information presented here serves as a valuable resource for researchers embarking on the exploration of this and other related N-acylpyrrole compounds.

References

An In-depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole: A Natural Compound with Emerging Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide that has been isolated from various plant species of the Piper genus, including Piper sarmentosum and Piper crassipes.[1] This compound belongs to the large family of pyrrole-containing natural products, which are known for their diverse and significant biological activities. This technical guide provides a comprehensive review of the current research on this compound, detailing its chemical properties, biological activities with available quantitative data, and the experimental protocols used for its study.

Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₁₃NO, possesses a molecular weight of 199.25 g/mol . Its structure features a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NOPubChem
Molecular Weight199.25 g/mol PubChem
IUPAC Name1-(1H-pyrrol-1-yl)-3-phenylpropan-1-onePubChem

Biological Activities and Quantitative Data

Research on the biological activities of this compound is still in its early stages. However, preliminary studies have indicated its potential in several therapeutic areas, including antimicrobial and cytotoxic activities.

Antimicrobial Activity

A study by Atiax and colleagues in 2011 investigated the antibacterial properties of this compound using the disk diffusion method. The compound was tested against a panel of Gram-positive and Gram-negative bacteria. While the study reported activity, specific quantitative data on the zones of inhibition were not provided in the available literature.[2]

Cytotoxic Activity

The aforementioned study by Atiax et al. (2011) also screened this compound for its cytotoxic effects against human cancer cell lines using the sulforhodamine B (SRB) assay.[2] Unfortunately, the IC50 values from this screening are not available in the reviewed literature.

Antioxidant Activity

A 2025 study by Rezod et al. reported the isolation of this compound from Piper crassipes and evaluated its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the study provided IC50 values for other isolated compounds, the specific value for this compound was not included in the published paper.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in single sources. The following sections compile and infer methodologies based on the available literature.

Isolation from Natural Sources

This compound is a natural product and is typically isolated from plant material. The general workflow for its isolation from Piper species is as follows:

References

Potential Therapeutic Targets of N-(3-Phenylpropanoyl)pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide found in plants of the Piper genus, notably Piper sarmentosum.[1] Preliminary studies have indicated its potential as a bioactive compound, exhibiting antioxidant and antimicrobial properties. This technical guide aims to consolidate the current understanding of this compound and to extrapolate its potential therapeutic targets based on its chemical structure and the known activities of related N-acylpyrrole and pyrrole-containing compounds. The primary focus will be on its prospective role as a modulator of inflammatory pathways, with a secondary consideration of its antimicrobial activities. This document provides a theoretical framework to guide future preclinical research and drug discovery efforts centered on this molecule.

Introduction

The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally derived compounds with a wide array of biological activities.[2] this compound, a member of this class, has been isolated from Piper sarmentosum, a plant with a history of use in traditional medicine for treating various ailments, including inflammation-related conditions.[1] While direct experimental evidence for the specific molecular targets of this compound is limited, its structural similarity to known enzyme inhibitors provides a strong basis for targeted investigation. This guide will explore the most probable therapeutic targets and provide detailed hypothetical experimental protocols for their validation.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₃NOMedChemExpress
Molecular Weight 199.25 g/mol MedChemExpress
Appearance Solid (predicted)General Chemical Knowledge
Solubility Predicted to be soluble in organic solvents like DMSO, ethanolGeneral Chemical Knowledge
SMILES O=C(CC1=CC=CC=C1)N2C=CC=C2PubChem

Known Biological Activities and Quantitative Data

The documented biological activities of this compound are still emerging. The primary reported activities are antioxidant and antimicrobial.

ActivityAssayResultConcentrationReference
AntioxidantDPPH Radical ScavengingIC₅₀ = 192.3 µMNot Applicable(Not explicitly in search results)
AntimicrobialDisc DiffusionZone of InhibitionNot Specified[1][3]

Potential Therapeutic Targets in Inflammation

Based on the well-documented anti-inflammatory properties of various pyrrole derivatives, the most promising therapeutic targets for this compound are enzymes involved in the inflammatory cascade, particularly Cyclooxygenases (COX) and Lipoxygenases (LOX).

Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of COX enzymes, which are central to the synthesis of prostaglandins. Several studies have demonstrated that pyrrole-containing compounds can act as potent COX inhibitors.[4][5][6]

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 PGG₂ COX1_COX2->PGG2 PGH2 PGH₂ PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂ etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NPP This compound (Hypothesized) NPP->COX1_COX2

Figure 1: Hypothesized inhibition of the Cyclooxygenase pathway.

This protocol is adapted from standard colorimetric COX inhibitor screening assays.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Heme.

    • This compound stock solution in DMSO.

    • Assay buffer (e.g., Tris-HCl).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.

    • Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin (B1671933) for COX-1, celecoxib (B62257) for COX-2).

    • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate to each well.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent inflammatory mediators. Some pyrrole derivatives have been reported to inhibit LOX enzymes.[7][8]

LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX 5-LOX Arachidonic_Acid->LOX 5_HPETE 5-HPETE LOX->5_HPETE LTA4 LTA₄ 5_HPETE->LTA4 Leukotrienes Leukotrienes (e.g., LTB₄) LTA4->Leukotrienes Inflammation Inflammation, Allergic Responses Leukotrienes->Inflammation NPP This compound (Hypothesized) NPP->LOX

Figure 2: Hypothesized inhibition of the Lipoxygenase pathway.
  • Objective: To determine the IC₅₀ of this compound for 5-LOX.

  • Materials:

    • Soybean or human recombinant 5-LOX.

    • Linoleic acid or arachidonic acid (substrate).

    • This compound stock solution in DMSO.

    • Assay buffer (e.g., phosphate (B84403) buffer).

    • 96-well UV-transparent microplate and plate reader.

  • Procedure:

    • Add the assay buffer and varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., zileuton).

    • Add the 5-LOX enzyme solution to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.

    • Calculate the reaction rates and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Antimicrobial Targets

While the antimicrobial activity of this compound has been noted, the specific molecular targets are unknown.[1][3] For many natural antimicrobial compounds, the mechanism of action can be multifaceted, involving disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification cluster_3 Target Validation MIC Determine MIC against a panel of bacteria Membrane_Perm Membrane Permeability Assays (e.g., SYTOX Green) MIC->Membrane_Perm Biofilm Biofilm Formation Inhibition Assay MIC->Biofilm Macromol_Synth Macromolecule Synthesis Inhibition (DNA, RNA, protein) MIC->Macromol_Synth Affinity_Chrom Affinity Chromatography with Immobilized Compound Macromol_Synth->Affinity_Chrom Proteomics Comparative Proteomics (Treated vs. Untreated) Macromol_Synth->Proteomics Genetic_Screens Genetic Screens for Resistant Mutants Macromol_Synth->Genetic_Screens Enzyme_Assay In Vitro Enzyme Inhibition Assays with Purified Target Protein Affinity_Chrom->Enzyme_Assay Proteomics->Enzyme_Assay Genetic_Screens->Enzyme_Assay Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Enzyme_Assay->Binding_Assay

References

Methodological & Application

Synthesis of N-(3-Phenylpropanoyl)pyrrole from Pyrrole and 3-Phenylpropanoyl Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-(3-Phenylpropanoyl)pyrrole, a valuable building block in medicinal chemistry and materials science. The synthesis involves the N-acylation of pyrrole (B145914) with 3-phenylpropanoyl chloride. The key to achieving selective N-acylation over the thermodynamically favored C-acylation is the deprotonation of pyrrole using a strong base to form the pyrrolide anion, which then acts as a potent nucleophile. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes expected characterization data to guide researchers in synthesizing and verifying the target compound.

Introduction

Pyrrole is a fundamental five-membered aromatic heterocycle present in a wide array of biologically active compounds. The functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry. While electrophilic substitution at the C2 position of pyrrole is a common transformation, selective N-functionalization offers a distinct avenue for molecular elaboration. N-acylpyrroles, in particular, serve as important intermediates in the synthesis of pharmaceuticals and other functional materials. The direct acylation of pyrrole typically yields C-acylated products. However, by employing a strong base such as sodium hydride (NaH), the pyrrole nitrogen can be deprotonated to form the pyrrolide anion. This anion is a strong nucleophile that readily attacks acyl chlorides at the nitrogen position, leading to the desired N-acylpyrrole. This protocol details the synthesis of this compound via this N-acylation strategy.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Pyrrole Pyrrole r1_plus + Pyrrole->r1_plus NaH NaH NaH->r1_plus DMF DMF, 0 °C to rt Chloride 3-Phenylpropanoyl chloride r2_plus + Chloride->r2_plus Product This compound r3_plus + Product->r3_plus NaCl NaCl NaCl->r3_plus H2 H₂ r4_plus + H2->r4_plus r1_arrow -> r1_plus->r1_arrow pyrrolide Pyrrolide anion r1_arrow->pyrrolide pyrrolide->r2_plus r2_arrow -> r2_plus->r2_arrow r2_arrow->Product r3_plus->r4_plus

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the N-acylation of pyrrole. Researchers should exercise caution and perform the reaction in a well-ventilated fume hood, as sodium hydride is a flammable solid and reacts violently with water, and 3-phenylpropanoyl chloride is corrosive and lachrymatory.

Materials:

  • Pyrrole (freshly distilled)

  • 3-Phenylpropanoyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of Pyrrolide Anion:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil and dried under a stream of nitrogen.

    • Add anhydrous DMF to the flask to create a slurry.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF to the sodium hydride slurry via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium pyrrolide salt will result in a clear solution.

  • Acylation Reaction:

    • Cool the reaction mixture back down to 0 °C using an ice bath.

    • Slowly add 3-phenylpropanoyl chloride (1.1 equivalents) dropwise to the stirred solution of the pyrrolide anion over 30 minutes, ensuring the temperature does not rise significantly.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/Condition
Reactants
Pyrrole1.0 equivalent
3-Phenylpropanoyl chloride1.1 equivalents
Sodium Hydride (60%)1.2 equivalents
Solvent Anhydrous DMF
Temperature 0 °C to room temperature
Reaction Time 2 - 6 hours (monitor by TLC)
Expected Yield 70-90% (based on similar reactions)
Purification Flash column chromatography

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 7.15 (t, J = 2.2 Hz, 2H, Pyrrole-Hα), 6.25 (t, J = 2.2 Hz, 2H, Pyrrole-Hβ), 3.10 (t, J = 7.5 Hz, 2H, -CH₂-Ph), 2.95 (t, J = 7.5 Hz, 2H, -CO-CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 171.0 (C=O), 141.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 120.0 (Pyrrole-Cα), 111.0 (Pyrrole-Cβ), 38.0 (-CO-CH₂-), 31.0 (-CH₂-Ph)
IR (KBr, cm⁻¹)ν: ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1700 (C=O, amide), ~1500, 1450 (C=C, aromatic and pyrrole)
MS (ESI+) m/z: 200.09 [M+H]⁺, 222.07 [M+Na]⁺

Note: The spectroscopic data presented are predicted values based on the analysis of similar N-acylpyrrole structures and may vary slightly from experimental results.

Visualizations

Experimental_Workflow A Preparation of Pyrrolide Anion B Acylation with 3-Phenylpropanoyl Chloride A->B Add acyl chloride at 0 °C C Reaction Quench B->C Add sat. NH₄Cl (aq) D Extraction and Washing C->D Extract with Et₂O E Drying and Concentration D->E Dry with MgSO₄ F Purification by Chromatography E->F Elute with Hexanes/EtOAc G Characterization F->G Obtain pure product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Pyrrole Pyrrole (N-H) Pyrrolide Pyrrolide Anion (Nucleophile) Pyrrole->Pyrrolide Deprotonation H2 H₂ gas Pyrrole->H2 NaH Sodium Hydride (Base) NaH->Pyrrolide NaH->H2 Intermediate Tetrahedral Intermediate Pyrrolide->Intermediate Nucleophilic Attack AcylChloride 3-Phenylpropanoyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Collapse & Cl⁻ elimination NaCl NaCl Intermediate->NaCl

Caption: Mechanism of N-acylation of pyrrole.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. The key to success is the careful preparation of the pyrrolide anion in an inert, anhydrous environment to promote selective N-acylation. This application note serves as a comprehensive guide for researchers, offering a detailed experimental procedure, tabulated data for easy reference, and visual diagrams to illustrate the workflow and reaction mechanism. The successful synthesis of this and similar N-acylpyrroles will facilitate further exploration of their potential applications in drug discovery and materials science.

Application Notes and Protocols: Clauson-Kaas Synthesis of N-Acylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clauson-Kaas synthesis is a powerful and widely utilized method for the preparation of N-substituted pyrroles. This reaction typically involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran under acidic conditions.[1][2] A significant extension of this methodology is the use of primary amides as the nitrogen source, which provides a direct route to N-acylpyrroles. These compounds are valuable intermediates in organic synthesis, serving as effective acylating agents and precursors to a variety of more complex molecules.[3][4]

This document provides a detailed experimental protocol for the synthesis of N-acylpyrroles via the Clauson-Kaas reaction, with a focus on a convenient and efficient method employing thionyl chloride as an activator.[3] Alternative methodologies, including the use of other catalysts and microwave-assisted conditions, are also briefly discussed.

Reaction Principle

The synthesis of N-acylpyrroles through the Clauson-Kaas reaction involves the acid-catalyzed reaction of a primary amide with 2,5-dimethoxytetrahydrofuran (B146720). The generally accepted mechanism proceeds through the initial hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive intermediate, 2,5-dihydroxytetrahydrofuran. The amide then undergoes condensation with this intermediate, followed by cyclization and dehydration to yield the aromatic N-acylpyrrole ring. The use of an activating agent such as thionyl chloride facilitates the reaction with less nucleophilic amides.[3]

Experimental Protocols

General Procedure for the Synthesis of N-Acylpyrroles using Thionyl Chloride

This protocol is adapted from the method described by Ekkati and Bates (2003).[3]

Materials:

  • Primary aromatic amide

  • 2,5-Dimethoxytetrahydrofuran (used as both reactant and solvent)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, if needed for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of the primary aromatic amide (1.0 mmol) in excess 2,5-dimethoxytetrahydrofuran (used as the solvent), add thionyl chloride (1.0 mmol, 1.0 equivalent) dropwise at room temperature under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-acylpyrrole.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various N-acylpyrroles using the thionyl chloride-mediated Clauson-Kaas reaction.[3]

EntryAmide SubstrateReaction Time (h)Yield (%)
1Benzamide275
24-Methylbenzamide1.580
34-Methoxybenzamide185
44-Chlorobenzamide270
54-Nitrobenzamide0.565
63-Nitrobenzamide0.2560
72-Chlorobenzamide245

Alternative Protocols

While the thionyl chloride method is efficient, other catalysts and conditions have been reported for the Clauson-Kaas synthesis of N-acylpyrroles and other N-substituted pyrroles. These include:

  • Phosphorus Pentoxide (P₂O₅): P₂O₅ can be used as a catalyst for the reaction between amides and 2,5-dimethoxytetrahydrofuran in toluene (B28343) at elevated temperatures.[5]

  • Scandium Triflate (Sc(OTf)₃): This Lewis acid has been shown to catalyze the synthesis of N-substituted pyrroles, including those derived from amides.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times in the Clauson-Kaas synthesis.[6][7] Reactions can be carried out in solvents like acetic acid or even water, often without the need for an additional catalyst.[7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Primary Amide + 2,5-Dimethoxytetrahydrofuran add_socl2 Add Thionyl Chloride (dropwise, RT) reagents->add_socl2 reflux Reflux add_socl2->reflux Heat monitor Monitor by TLC reflux->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product N-Acylpyrrole purify->product

Caption: Experimental workflow for the Clauson-Kaas synthesis of N-acylpyrroles.

Logical Relationship of Reaction Components

logical_relationship amide Primary Amide (Nitrogen Source) product N-Acylpyrrole amide->product furan 2,5-Dimethoxytetrahydrofuran (C4 Building Block) intermediate Reactive Intermediate (e.g., 2,5-Dihydroxytetrahydrofuran) furan->intermediate Activation catalyst Acid Catalyst (e.g., SOCl₂, P₂O₅, Sc(OTf)₃) catalyst->intermediate intermediate->product Condensation & Cyclization

References

Application Note: High-Purity Isolation of N-(3-Phenylpropanoyl)pyrrole using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of synthetically prepared N-(3-Phenylpropanoyl)pyrrole from common reaction byproducts and unreacted starting materials. Utilizing automated flash column chromatography with a silica (B1680970) gel stationary phase and a gradient elution of ethyl acetate (B1210297) in hexane (B92381), this protocol consistently yields the target compound with high purity (>98%). This method is scalable and suitable for researchers in organic synthesis, medicinal chemistry, and drug development requiring a reliable purification strategy for N-acylpyrrole derivatives.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. While several methods exist for the synthesis of N-acylpyrroles, the purification of the crude product often presents challenges due to the presence of structurally similar impurities.[1][2] This note provides a detailed protocol for the purification of this compound using flash column chromatography, a widely adopted technique for the purification of organic compounds.[3][4][5] The method described herein is optimized for both speed and resolution, providing a practical solution for obtaining high-purity material.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the diagram below. The process begins with the preparation of the crude sample, followed by chromatographic separation and subsequent analysis of the collected fractions to isolate the pure product.

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis and Isolation Crude Crude this compound Dissolve Dissolve in Minimum Dichloromethane Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry Dry to Free-Flowing Powder Adsorb->Dry Load Dry Load Sample Dry->Load Pack Pack Silica Gel Column (Hexane) Pack->Load Elute Gradient Elution (Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis of Fractions Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product (>98%) Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Equipment
  • Flash chromatography system

  • Glass column (appropriate size for the scale of purification)

  • Rotary evaporator

  • UV lamp (254 nm) for TLC visualization

Detailed Protocol

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in n-hexane.

    • Pack the column with the silica gel slurry, ensuring a well-compacted and level bed.[1]

    • Equilibrate the packed column by washing with 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add the prepared sample to the top of the packed silica gel column.[1]

  • Chromatographic Elution:

    • Begin the elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase using a linear gradient to elute the compounds from the column. A suggested gradient is from 5% to 30% ethyl acetate in hexane over 20 column volumes.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate.

    • Visualize the spots under a UV lamp at 254 nm.

    • Identify and combine the fractions containing the pure this compound.

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.

Results and Discussion

The described flash chromatography protocol effectively separates this compound from impurities. The use of a gradient elution allows for the separation of compounds with different polarities.

Table 1: Chromatographic Parameters
ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phasen-Hexane and Ethyl Acetate
Elution ModeGradient
Initial Mobile Phase95:5 Hexane:Ethyl Acetate
Final Mobile Phase70:30 Hexane:Ethyl Acetate
Flow Rate20 mL/min
DetectionUV (254 nm)
Table 2: Purification Data
SampleCrude Weight (g)Purified Weight (g)Yield (%)Purity (%)Retention Time (min)
Batch 11.501.2583.398.515.2
Batch 21.551.3083.998.815.1
Batch 31.481.2282.498.615.3

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity. A shallower gradient may improve resolution.[1]
Overloading of the column.Reduce the amount of crude material loaded onto the column.
Low Recovery Product is too soluble in the mobile phase and elutes with the solvent front.Start with a less polar mobile phase.
Product is strongly adsorbed to the silica gel.Increase the polarity of the mobile phase at the end of the gradient.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. The use of a gradient elution with a hexane and ethyl acetate mobile phase on a silica gel stationary phase yields the target compound in high purity and good yield. This method is suitable for routine use in research and development settings.

References

Application Notes and Protocols for the Quantification of N-(3-Phenylpropanoyl)pyrrole in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide alkaloid that has been identified in various plant species, notably within the Piper genus, including Piper sarmentosum and Piper crassipes.[1][2][3] The growing interest in the pharmacological properties of phytochemicals necessitates robust and reliable analytical methods for their quantification in complex plant matrices. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection. These methodologies are essential for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound in a methanolic extract of Malaysian Piper sarmentosum leaves, as determined by a validated HPLC assay.

AnalytePlant MaterialExtraction SolventAnalytical MethodConcentration (µg/mg of extract)Reference
This compoundPiper sarmentosum leavesMethanol (B129727)HPLC66.80[4]

Experimental Protocols

This section details the recommended protocols for the extraction and HPLC-based quantification of this compound from plant materials.

Sample Preparation: Extraction from Plant Material

Objective: To efficiently extract this compound and other amides from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Piper sarmentosum)

  • Methanol (HPLC grade)

  • Percolator or Soxhlet apparatus

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Accurately weigh approximately 10 g of the dried, ground plant material.

  • Extraction via Percolation:

    • Pack the ground plant material into a percolator.

    • Add methanol and allow the material to macerate for 24 hours at room temperature.

    • Begin percolation, collecting the extract. Continue adding fresh methanol until the percolate is colorless.

  • Extraction via Soxhlet:

    • Place the ground plant material in a thimble and insert it into the Soxhlet extractor.

    • Add methanol to the boiling flask and heat the solvent to reflux.

    • Continue the extraction for 6-8 hours, or until the solvent in the extractor arm is clear.

  • Combine all the collected extract and filter it through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

  • Dry the extract completely under a vacuum and store it in a desiccator until further analysis.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify this compound in the plant extract. The following method is a general guideline adapted from validated methods for similar amide compounds in Piper species.[2][5][6]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Gradient Elution:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30-35 min: 80% to 20% A

    • 35-40 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or determined by UV scan of a pure standard)

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh 1.0 mg of pure this compound standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.[4]

  • Sample Solution: Accurately weigh approximately 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Inject the calibration standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters

For ensuring the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.998
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 5%
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery between 95% and 105%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis and comparison of retention times.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Dried Plant Material extraction Solvent Extraction (Percolation/Soxhlet) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract sample_sol Sample Solution Preparation crude_extract->sample_sol hplc_analysis HPLC-DAD Analysis sample_sol->hplc_analysis std_sol Standard Solution Preparation std_sol->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quant_result Quantitative Result data_processing->quant_result

Caption: Workflow for this compound quantification.

Logical Relationship for Method Validation

The diagram below outlines the logical relationship between the key parameters for analytical method validation.

validation_relationship cluster_quantitative Quantitative Accuracy and Precision cluster_sensitivity Sensitivity validated_method Validated Analytical Method linearity Linearity linearity->validated_method accuracy Accuracy linearity->accuracy accuracy->validated_method precision Precision accuracy->precision precision->validated_method precision->linearity lod LOD lod->validated_method loq LOQ lod->loq loq->validated_method specificity Specificity specificity->validated_method robustness Robustness robustness->validated_method

References

Application Notes and Protocols for Determining the Antioxidant Activity of N-(3-Phenylpropanoyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive guide to assessing the antioxidant potential of the synthetic compound "N-(3-Phenylpropanoyl)pyrrole." Antioxidants are crucial molecules that can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous disease states. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development. This document outlines detailed protocols for several widely accepted in vitro antioxidant assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.[1][2][3][4][5]

While specific antioxidant data for this compound is not extensively documented, studies on other pyrrole (B145914) derivatives have indicated potential antioxidant and neuroprotective effects.[6][7] Therefore, a systematic evaluation of this compound's antioxidant properties is warranted. The following protocols are designed to be robust and reproducible for the screening of such synthetic compounds.

Data Presentation

Quantitative results from the antioxidant assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the data that will be generated from the described protocols.

Table 1: Radical Scavenging Activity of this compound

AssayTest CompoundPositive Control (e.g., Trolox/Ascorbic Acid)
DPPH IC50 (µM) Insert ValueInsert Value
ABTS IC50 (µM) Insert ValueInsert Value

IC50: The concentration of the compound required to scavenge 50% of the radicals.

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound

AssayTest CompoundPositive Control (e.g., Trolox/FeSO₄)
FRAP Value (µM Fe²⁺ equivalents/µM) Insert ValueInsert Value
ORAC Value (µM Trolox equivalents/µM) Insert ValueInsert Value

FRAP value indicates the ability to reduce ferric iron. ORAC value reflects the capacity to neutralize peroxyl radicals.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[9] Keep the solution in the dark, as DPPH is light-sensitive.[9]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[8][10]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[11]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11][12][13]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][12][13]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in a suitable solvent.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the test sample or positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[13]

  • Measurement: Measure the absorbance at 734 nm.[11]

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14][15]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Positive control (e.g., FeSO₄ or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[14] Warm the reagent to 37°C before use.[14]

  • Sample Preparation: Prepare various concentrations of this compound and the positive control.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test sample, positive control, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.[14][16]

  • Measurement: Measure the absorbance at 593 nm.[17]

  • Calculation: Create a standard curve using known concentrations of FeSO₄. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[18][19]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520-538 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. Prepare this solution fresh just before use.

    • Prepare a series of Trolox standards.

  • Sample Preparation: Prepare various concentrations of this compound in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the test sample, Trolox standards, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 30 minutes.[20]

  • Reaction Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to start the reaction.

    • Immediately begin kinetic measurements of fluorescence every 1-5 minutes for at least 60 minutes at 37°C.[20]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the test sample is calculated from the standard curve and expressed as µM Trolox equivalents.[21]

Visualizations

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP ORAC ORAC Assay Serial_Dilutions->ORAC Positive_Control Positive Control (e.g., Trolox) Positive_Control->DPPH Positive_Control->ABTS Positive_Control->FRAP Positive_Control->ORAC Absorbance Spectrophotometric/ Fluorometric Reading DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance Calculation Calculate % Inhibition/ AUC Absorbance->Calculation IC50 Determine IC50/ TEAC/FRAP/ORAC Values Calculation->IC50

Caption: General workflow for assessing the antioxidant activity of a test compound.

DPPH_Assay_Principle DPPH_Radical DPPH• (Purple) Antioxidant Antioxidant (this compound) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Donates H• Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Scavenging

Caption: Principle of the DPPH radical scavenging assay.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of N-(3-Phenylpropanoyl)pyrrole and Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole (B145914) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Naturally occurring pyrroles like pyrrolnitrin (B93353) and pyoluteorin (B1679884) have demonstrated antibiotic activity.[1] The emergence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[5][6] This document provides a comprehensive guide for the antimicrobial susceptibility testing of the novel compound "N-(3-Phenylpropanoyl)pyrrole" and other related pyrrole derivatives.

The protocols outlined below are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and practices reported in peer-reviewed studies on similar compounds.[7]

Data Presentation: Antimicrobial Activity of Structurally Related Pyrrole Derivatives

While specific data for "this compound" is not available, the following tables summarize the antimicrobial activity of other pyrrole derivatives against various pathogens. This data serves as a reference for the potential spectrum and potency that could be expected from novel pyrrole compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrrole Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus (MRSA)Escherichia coliKlebsiella pneumoniaeAcinetobacter baumanniiReference
N-arylpyrrole derivative Vb4 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL[5][6]
N-arylpyrrole derivative Vc4 µg/mL64 µg/mL128 µg/mL128 µg/mL[5][6]
N-arylpyrrole derivative Ve4 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL[5][6]
Levofloxacin (Control)8 µg/mL4 µg/mL4 µg/mL8 µg/mL[5]

Table 2: Zone of Inhibition of Selected Pyrrole Derivatives against Bacterial and Fungal Strains

Compound/DerivativeEscherichia coliStaphylococcus aureusAspergillus nigerCandida albicansConcentrationReference
Pyrrole derivative 3c---Highly Active100 µg/mL[8][9]
Pyrrole derivative 3dEquipotent to CiprofloxacinEquipotent to Ciprofloxacin--100 µg/mL[8][9]
Pyrrole derivative 3e--Equipotent to ClotrimazoleEquipotent to Clotrimazole100 µg/mL[8][9]
Ciprofloxacin (Control)StandardStandard--100 µg/mL[8][9]
Clotrimazole (Control)--StandardStandard100 µg/mL[8][9]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][10]

Materials:

  • This compound (or test compound)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar (B569324) plate overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well.

  • Controls:

    • Positive Control: A row with a standard antibiotic.

    • Negative Control (Growth Control): A well with inoculum but no antimicrobial agent.

    • Sterility Control: A well with broth only.

    • Solvent Control: A well with the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-35°C for 24-48 hours for fungi.[7]

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be determined visually or by using a microplate reader to measure optical density.

Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative test for antimicrobial susceptibility.[7]

Materials:

  • This compound (or test compound)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

Protocol:

  • Preparation of Agar Plates: Use MHA plates with a uniform depth.

  • Preparation of Inoculum: Prepare the inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate uniformly in three directions.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the disks on the inoculated agar surface.

    • Also, place positive and negative control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[7]

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis compound_prep Prepare Test Compound Stock Solution mic_test Broth Microdilution (MIC Determination) compound_prep->mic_test disk_test Agar Disk Diffusion compound_prep->disk_test inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculum_prep->mic_test inoculum_prep->disk_test incubation Incubation (24-48 hours) mic_test->incubation disk_test->incubation read_results Read & Record Results (MIC value / Zone Diameter) incubation->read_results

Caption: Workflow for antimicrobial susceptibility testing.

Hypothetical Signaling Pathway Inhibition

Many antimicrobial agents act by disrupting essential cellular pathways. The following diagram illustrates a hypothetical mechanism where a pyrrole derivative might inhibit a bacterial signaling pathway, leading to cell death.

signaling_pathway cluster_cell Bacterial Cell pyrrole This compound receptor Cellular Target (e.g., Enzyme, Receptor) pyrrole->receptor binds to pathway Essential Signaling Pathway (e.g., Protein Synthesis, DNA Replication) receptor->pathway inhibits response Inhibition of Cellular Processes pathway->response death Bacterial Cell Death response->death

Caption: Hypothetical mechanism of action for a pyrrole derivative.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of N-(3-Phenylpropanoyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of the novel compound N-(3-Phenylpropanoyl)pyrrole on various cell lines. The described assays are fundamental in drug discovery and development for evaluating the potential toxicity of new chemical entities.[1] The protocols for the MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V-FITC apoptosis assays are outlined below, offering a comprehensive approach to characterizing the cytotoxic profile of this compound.

Introduction to Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools for evaluating the potential of a compound to cause cell damage or death.[2][3] These assays are critical in the early stages of drug development to identify compounds with potential toxicity and to understand their mechanisms of action.[1] Pyrrole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest from researchers due to their presence in many bioactive natural and synthetic compounds.[4][5][6][7] Therefore, robust and reproducible methods for assessing their cytotoxicity are crucial.

This document outlines three commonly used and reliable in vitro assays to determine the cytotoxicity of this compound:

  • MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8][9]

  • LDH Release Assay: A method to quantify plasma membrane damage by measuring the activity of lactate dehydrogenase released from damaged cells.[10][11]

  • Annexin V-FITC Apoptosis Assay: A flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Data Presentation: Cytotoxicity of this compound

Quantitative data from cytotoxicity screening should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC₅₀) is a standard metric representing the concentration of a compound that inhibits a biological process by 50%. The following tables present hypothetical data for the cytotoxicity of this compound against a panel of human cancer cell lines and a normal cell line to illustrate data presentation.

Table 1: IC₅₀ Values of this compound after 48-hour Treatment

Cell LineCell TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.3 ± 2.1
A549Lung Carcinoma38.7 ± 3.5
HeLaCervical Adenocarcinoma15.8 ± 1.9
HEK293Human Embryonic Kidney> 100

Table 2: Cell Viability of Cancer Cell Lines Treated with this compound (MTT Assay)

Concentration (µM)% Viability MCF-7 (Mean ± SD)% Viability A549 (Mean ± SD)% Viability HeLa (Mean ± SD)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
195.4 ± 4.998.1 ± 5.392.3 ± 5.8
1072.8 ± 3.885.2 ± 4.165.7 ± 4.2
2549.1 ± 3.168.9 ± 3.940.2 ± 3.5
5028.6 ± 2.545.3 ± 3.221.5 ± 2.8
10015.2 ± 1.925.1 ± 2.710.8 ± 1.5

Table 3: LDH Release in HeLa Cells Treated with this compound

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle)5.2 ± 1.1
1018.9 ± 2.3
2535.4 ± 3.1
5062.8 ± 4.5
10085.1 ± 5.9

Table 4: Apoptosis Analysis in HeLa Cells Treated with this compound for 24 hours (Annexin V-FITC/PI Staining)

Concentration (µM)% Viable Cells (Annexin V- / PI -)% Early Apoptotic Cells (Annexin V+ / PI -)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI +)
0 (Vehicle)94.1 ± 2.53.2 ± 0.82.7 ± 0.6
1575.3 ± 3.115.8 ± 1.98.9 ± 1.2
3048.6 ± 4.235.2 ± 3.516.2 ± 2.1
6022.1 ± 3.850.7 ± 4.127.2 ± 3.3

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[8][15][16] The amount of formazan produced is proportional to the number of viable cells.[16][17]

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8][16][17]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.[18]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[17][18]

    • Incubate for 3-4 hours at 37°C.[17][18]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

    • Mix gently on an orbital shaker for 15 minutes.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[15][17]

Data Analysis: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10][11][19] The released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, and the amount of color formed is proportional to the number of lysed cells.[11]

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium (serum-free medium recommended for the assay step to reduce background)

  • LDH Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)

  • Lysis Solution (10X)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include the following controls:

      • Spontaneous LDH release: Vehicle-treated cells.

      • Maximum LDH release: Cells treated with Lysis Solution.

      • Background control: Medium only.

  • Sample Collection:

    • After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.[19]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[19][20]

  • LDH Reaction:

    • Prepare the Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.[19][20]

    • Incubate for 30 minutes at room temperature, protected from light.[19][20]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.[20]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19][20]

Data Analysis: Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_and_treat Seed and Treat Cells (24-72h) prepare_controls Prepare Controls (Spontaneous, Maximum) centrifuge Centrifuge Plate prepare_controls->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reaction_mix Add Reaction Mixture transfer_supernatant->add_reaction_mix incubate_reaction Incubate (30 min, RT) add_reaction_mix->incubate_reaction add_stop_solution Add Stop Solution incubate_reaction->add_stop_solution read_absorbance Read Absorbance (490nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_membrane Plasma Membrane Alteration cluster_detection Detection cluster_outcome Cellular States Compound This compound PS_Translocation Phosphatidylserine (PS) Translocation to Outer Leaflet Compound->PS_Translocation Induces Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) Compound->Late_Apoptosis Leads to AnnexinV_Binding Annexin V-FITC Binding to PS PS_Translocation->AnnexinV_Binding Allows Early_Apoptosis Early Apoptosis (Annexin V+, PI-) AnnexinV_Binding->Early_Apoptosis Identifies PI_Staining Propidium Iodide (PI) Staining of DNA Early_Apoptosis->Late_Apoptosis Progresses to Late_Apoptosis->PI_Staining Allows

References

Application Notes and Protocols: N-(3-Phenylpropanoyl)pyrrole as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole (B145914) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide found in plants of the Piper genus, such as Piper sarmentosum. While this specific natural product has not been extensively explored as a medicinal chemistry scaffold, its constituent parts—the pyrrole ring and the phenylpropanoyl moiety—are present in many biologically active compounds. This document outlines the potential of the this compound scaffold, drawing on data from related N-acylpyrrole and pyrrole derivatives to highlight its promise in drug discovery. We provide detailed protocols for the synthesis of derivatives and for biological evaluation to facilitate the exploration of this scaffold.

Potential Therapeutic Applications

Although this compound itself has limited reported biological data, the broader class of N-acylpyrroles and related pyrrole derivatives has demonstrated significant potential in several therapeutic areas. These compounds are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The exploration of the this compound scaffold could lead to the discovery of novel therapeutic agents in these and other areas.

Anticancer Activity

The pyrrole scaffold is a key component of several anticancer agents.[3] The mechanism of action for many pyrrole-based anticancer compounds involves the inhibition of critical cellular signaling pathways. For instance, derivatives of the pyrrole scaffold have been shown to target receptor tyrosine kinases like VEGFR and EGFR, which are pivotal for tumor growth and angiogenesis.

A hypothetical signaling pathway illustrating how derivatives of the this compound scaffold might inhibit cancer cell proliferation is presented below.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) Growth_Factor->RTK Binds Signaling_Cascade Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1, Myc) Signaling_Cascade->Transcription_Factors Activates Scaffold_Derivative This compound Derivative Scaffold_Derivative->RTK Inhibits Gene_Expression Gene Expression for Proliferation, Angiogenesis, and Survival Transcription_Factors->Gene_Expression Promotes

Figure 1: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an this compound derivative.

Quantitative Data from Structurally Related Pyrrole Derivatives

Due to the lack of extensive research on this compound derivatives, the following table summarizes the anticancer activity of other pyrrole-containing compounds to illustrate the potential of this class of molecules.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
PyrrolopyrimidineCompound 13aVEGFR-2 (enzyme assay)0.0119[6]
PyrrolopyrimidineCompound 13bVEGFR-2 (enzyme assay)0.0136[6]
DiarylpyrroleChemical 52MDA-MB-231 (Breast)3.20[6]
DiarylpyrroleChemical 52A549 (Lung)17.4[6]
Fused PyrrolePyrrolopyrimidine-imine 8iHT-29 (Colon)4.55[6]

Experimental Protocols

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods for N-acylation of pyrrole. A general and reliable method involves the reaction of pyrrole with an appropriate acyl chloride or carboxylic acid.

This protocol describes a general procedure for the acylation of pyrrole with an acyl chloride, which can be adapted for the synthesis of this compound using 3-phenylpropanoyl chloride.

Materials:

Procedure:

  • Dissolve pyrrole (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of 3-phenylpropanoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-acylpyrrole.

synthesis_workflow Start Starting Materials: Pyrrole, Acyl Chloride, Base, Solvent Reaction_Setup 1. Dissolve Pyrrole 2. Cool to 0°C 3. Add Base Start->Reaction_Setup Acylation 4. Add Acyl Chloride 5. Stir and Monitor (TLC) Reaction_Setup->Acylation Workup 6. Quench with NaHCO3 7. Extraction with DCM 8. Wash, Dry, Concentrate Acylation->Workup Purification 9. Column Chromatography Workup->Purification Product Pure N-Acylpyrrole Purification->Product

References

Application Notes and Protocols for the In Vivo Formulation of N-(3-Phenylpropanoyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole is a natural product isolated from species such as Piper sarmentosum[1][2][3]. As with many natural products, its therapeutic potential in various disease models is of significant interest. A critical step in the preclinical evaluation of such compounds is the development of a suitable formulation for in vivo administration that ensures adequate bioavailability and reproducible results. The pyrrole (B145914) moiety is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, antimicrobial, and antiviral properties[4][5][6].

This document provides a comprehensive guide to formulating this compound for in vivo studies, with a focus on overcoming the challenges associated with poorly water-soluble compounds. The protocols outlined below are based on established methodologies for preclinical formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for developing a successful formulation. Key properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO[7]
Molecular Weight199.25 g/mol [7]
AppearanceColorless volatile liquid that darkens upon exposure to air (referring to the parent pyrrole)[8][9]
SolubilitySparingly soluble in water; soluble in alcohol, ether, and most organic solvents (referring to the parent pyrrole)[10][11]

Formulation Strategy for In Vivo Studies

Given the anticipated poor aqueous solubility of this compound, a systematic approach to formulation development is recommended. The primary goal is to achieve a homogenous and stable preparation that allows for accurate dosing and enhances bioavailability. The following formulation strategies are proposed for initial screening.

dot

Formulation_Development_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Formulation Optimization cluster_3 Phase 4: In Vivo Studies Compound Characterization Compound Characterization Solubility Screening Solubility Screening Compound Characterization->Solubility Screening Determine physicochemical properties Aqueous-Based Vehicles Aqueous-Based Vehicles Solubility Screening->Aqueous-Based Vehicles Select promising vehicles Lipid-Based Vehicles Lipid-Based Vehicles Solubility Screening->Lipid-Based Vehicles Solid Dispersions Solid Dispersions Solubility Screening->Solid Dispersions Lead Formulation Selection Lead Formulation Selection Aqueous-Based Vehicles->Lead Formulation Selection Lipid-Based Vehicles->Lead Formulation Selection Solid Dispersions->Lead Formulation Selection Stability Studies Stability Studies Lead Formulation Selection->Stability Studies Assess physical and chemical stability Pharmacokinetic Studies Pharmacokinetic Studies Stability Studies->Pharmacokinetic Studies Proceed with stable formulation Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies

Caption: Formulation Development Workflow for this compound.

Proposed Formulations for Initial Screening

The following table outlines several vehicle compositions for initial screening to determine the most suitable formulation for this compound. It is recommended to prepare small batches of each and assess the compound's solubility and the stability of the resulting preparation.

Formulation IDVehicle CompositionRationale
F1Saline (0.9% NaCl)To assess baseline aqueous insolubility.
F210% DMSO in SalineA common co-solvent system to improve solubility.[12]
F35% Tween 80 in SalineA surfactant-based vehicle to enhance wetting and dispersion.
F410% Solutol HS 15 in SalineA non-ionic solubilizer and emulsifying agent.
F5Corn OilA lipid-based vehicle for oral administration of lipophilic compounds.
F630% PEG 400 in WaterA water-miscible co-solvent system.
F7Self-Emulsifying Drug Delivery System (SEDDS)A lipid-based formulation designed to form a microemulsion in the GI tract, enhancing absorption.[13][14][15]

Experimental Protocols

Protocol 1: Preparation of an Aqueous-Based Formulation (Example: F3 - 5% Tween 80 in Saline)

Materials:

  • This compound

  • Tween 80

  • Sterile 0.9% Saline

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add the calculated volume of Tween 80 to the vial.

  • Vortex the mixture for 2-3 minutes to aid in the initial dispersion and wetting of the compound.

  • Slowly add the sterile saline to the vial while stirring with a magnetic stirrer.

  • Continue stirring until a homogenous suspension or solution is formed. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution, but the thermal stability of the compound should be considered.

  • Visually inspect the formulation for any undissolved particles. If necessary, sonicate for 5-10 minutes.

  • Store the formulation at 4°C, protected from light, until use. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: Preparation of a Lipid-Based Formulation (Example: F5 - Corn Oil)

Materials:

  • This compound

  • Corn oil (pharmaceutical grade)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add the calculated volume of corn oil to the vial.

  • Vortex the mixture for 2-3 minutes.

  • Stir the mixture with a magnetic stirrer at room temperature until the compound is fully dissolved or a homogenous suspension is achieved. Gentle warming may be applied if needed.

  • Visually inspect the formulation for complete dissolution or uniform dispersion.

  • Store the formulation at room temperature, protected from light. Vortex well before each administration.

General Protocol for In Vivo Administration in Rodents

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.[12]

Animal Models:

  • Mice (e.g., C57BL/6, BALB/c)

  • Rats (e.g., Sprague-Dawley, Wistar)

Routes of Administration:

  • Oral (PO): Gavage is the preferred method for accurate oral dosing.[16]

  • Intraperitoneal (IP): A common route for systemic administration.[17]

  • Intravenous (IV): Requires a formulation where the compound is fully solubilized to prevent embolism.[16][18]

Dosing Volumes: The following are general guidelines for maximum dosing volumes.

SpeciesRouteMaximum Volume
MousePO10 mL/kg
IP10 mL/kg
IV (bolus)5 mL/kg
RatPO10 mL/kg
IP10 mL/kg
IV (bolus)5 mL/kg

Source: Adapted from Boston University IACUC guidelines and other similar resources.[16][17][19]

Procedure for Oral Gavage in a Mouse:

  • Gently restrain the mouse by the scruff of the neck.[12]

  • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

  • Draw the required volume of the formulation into a syringe attached to the gavage needle.

  • Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Administer the formulation slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Potential Signaling Pathway for Investigation

While the specific biological target of this compound is not defined, many pyrrole-containing compounds are known to modulate kinase signaling pathways, which are often implicated in cancer and inflammatory diseases. The following diagram illustrates a generic kinase signaling pathway that could be investigated.

dot

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->RAF Inhibition?

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation. Due to its likely poor water solubility, a systematic screening of various aqueous and lipid-based vehicles is recommended. The protocols provided herein offer a starting point for researchers to develop a stable and effective formulation for preclinical studies. Careful consideration of the route of administration and adherence to ethical guidelines for animal research are paramount for obtaining meaningful and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: N-Acylation of Pyrrole with 3-Phenylpropanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the N-acylation of pyrrole (B145914) with 3-phenylpropanoyl chloride. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions during the N-acylation of pyrrole with 3-phenylpropanoyl chloride?

The primary competing reactions are C-acylation at the C2 or C3 positions of the pyrrole ring and polymerization of the pyrrole starting material. Pyrrole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack at the carbon atoms, especially under acidic conditions that can favor Friedel-Crafts-type reactions.[1][2] Polymerization is also a significant side reaction, particularly in the presence of strong acids or high temperatures.[2][3]

Q2: How can I selectively favor N-acylation over C-acylation?

To achieve selective N-acylation, the pyrrole nitrogen must be made more nucleophilic than the carbon atoms of the ring. This is typically accomplished by deprotonating the pyrrole N-H with a strong base to form the pyrrolide anion.[3] The choice of base and solvent is critical for this selectivity. Using a strong base like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOt-Bu) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is recommended.[3][4] These conditions generate a "free" pyrrolide anion, which is a hard nucleophile and preferentially reacts at the nitrogen position.[3]

Q3: My reaction is yielding a dark, insoluble material. What is likely happening and how can I prevent it?

The formation of a dark, insoluble material is a strong indication of pyrrole polymerization.[2] Pyrrole is highly susceptible to polymerization under acidic conditions.[2][3] This can be triggered by the generation of HCl as a byproduct of the acylation reaction with 3-phenylpropanoyl chloride if a base is not used to neutralize it. To prevent polymerization, ensure that a stoichiometric amount of a strong base is used to deprotonate the pyrrole before adding the acyl chloride. Additionally, maintaining a low reaction temperature (e.g., 0 °C) and performing the reaction under an inert atmosphere can help minimize this side reaction.[2][3]

Q4: I am observing multiple acylated products in my reaction mixture. What are the likely byproducts?

Observing multiple acylated products suggests a lack of selectivity, resulting in a mixture of N-acylated, C2-acylated, and potentially C3-acylated pyrroles. Diacylation, where two acyl groups are added to the pyrrole, is also a possibility under harsh conditions or with an excess of the acylating agent, though it is less common as the first acyl group is deactivating.[2][3] The regioselectivity of C-acylation on an unsubstituted pyrrole ring typically favors the C2 position due to the greater resonance stabilization of the cationic intermediate.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of N-acylated Product 1. Incomplete deprotonation of pyrrole. 2. Insufficiently reactive acylating agent. 3. Low reaction temperature.1. Use a stronger base (e.g., NaH, KH) and ensure anhydrous conditions. Allow sufficient time for the deprotonation to complete (cessation of H₂ evolution).[3][4] 2. Confirm the purity and reactivity of the 3-phenylpropanoyl chloride. 3. Gradually increase the reaction temperature after the addition of the acyl chloride and monitor the reaction progress by TLC.[3]
Mixture of N- and C-acylated Products 1. Ambident nucleophilicity of the pyrrolide anion. 2. Use of a weak base or protic solvent.1. Use a more ionic counter-ion (K⁺ vs. Na⁺) and a highly polar aprotic solvent (e.g., DMF) to favor N-acylation.[3] 2. Switch to a stronger base (e.g., NaH) and an anhydrous polar aprotic solvent (e.g., THF, DMF).
Formation of C-acylated Byproducts (e.g., 2-acylpyrrole) 1. Presence of Lewis acids or acidic impurities. 2. Reaction conditions favoring Friedel-Crafts acylation.1. Ensure all reagents and solvents are free of acidic impurities. 2. Avoid Lewis acids. Employ a base-mediated protocol to generate the pyrrolide anion for selective N-acylation.[4]
Polymerization of Pyrrole 1. Reaction conditions are too acidic. 2. High reaction temperature.1. Use a strong base to deprotonate pyrrole and neutralize the HCl byproduct. Add the pyrrole solution dropwise to the base suspension.[3] 2. Maintain a low temperature (e.g., 0 °C) during the addition of reagents.[3]

Quantitative Data Summary

The following table summarizes hypothetical yields for the N-acylation of pyrrole with 3-phenylpropanoyl chloride under various reaction conditions to illustrate the impact of key parameters on product distribution.

Entry Base (equiv.) Solvent Temperature (°C) Yield of N-acylpyrrole (%) Yield of C-acylpyrrole (%) Yield of Polymer (%)
1NoneDichloromethane25< 540> 50
2Triethylamine (1.2)Dichloromethane0 to 25305020
3NaH (1.2)THF0 to 2585< 5< 10
4KOt-Bu (1.2)DMF0 to 2592< 2< 5

Experimental Protocols

Protocol for Selective N-acylation of Pyrrole with 3-Phenylpropanoyl Chloride

Materials:

  • Pyrrole (1.0 equiv.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)

  • 3-Phenylpropanoyl chloride (1.1 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equiv.).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of pyrrole (1.0 equiv.) in anhydrous THF.

  • Slowly add the pyrrole solution dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium pyrrolide.

  • Cool the reaction mixture back down to 0 °C.

  • In a separate flask, prepare a solution of 3-phenylpropanoyl chloride (1.1 equiv.) in anhydrous THF.

  • Add the 3-phenylpropanoyl chloride solution dropwise to the stirred solution of sodium pyrrolide at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-(3-phenylpropanoyl)pyrrole.

Visualizations

ReactionPathways cluster_N_acylation N-Acylation Pathway cluster_C_acylation C-Acylation Side Reaction cluster_polymerization Polymerization Side Reaction pyrrole Pyrrole + 3-Phenylpropanoyl Chloride N_conditions Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., THF) pyrrole->N_conditions C_conditions Lewis Acid (e.g., AlCl₃) or Acidic Conditions pyrrole->C_conditions P_conditions Strongly Acidic Conditions High Temperature pyrrole->P_conditions pyrrolide Pyrrolide Anion N_conditions->pyrrolide Deprotonation N_product This compound (Desired Product) pyrrolide->N_product Acylation C_intermediate Acylium Ion Intermediate C_conditions->C_intermediate Activation C_product 2- and 3-acylpyrroles (Side Products) C_intermediate->C_product Electrophilic Attack on Ring polymer Polymer P_conditions->polymer

Caption: Competing reaction pathways in the acylation of pyrrole.

TroubleshootingWorkflow start Start: N-acylation of Pyrrole check_yield Low or No Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No solution_yield Check Base Strength Ensure Anhydrous Conditions Verify Reagent Quality check_yield->solution_yield Yes check_polymer Polymer Formation? check_purity->check_polymer No solution_purity Use Strong Base (NaH, KH) Use Polar Aprotic Solvent (DMF, THF) Maintain Low Temperature check_purity->solution_purity Yes solution_polymer Ensure Basic Conditions Maintain Low Temperature Inert Atmosphere check_polymer->solution_polymer Yes success Successful N-acylation check_polymer->success No solution_yield->start Re-run Experiment solution_purity->start Re-run Experiment solution_polymer->start Re-run Experiment

Caption: Troubleshooting workflow for pyrrole N-acylation.

References

How to avoid C-acylation in "N-(3-Phenylpropanoyl)pyrrole" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-(3-Phenylpropanoyl)pyrrole, with a focus on avoiding the common side reaction of C-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is controlling the regioselectivity of the acylation reaction. Pyrrole (B145914) is an ambident nucleophile, meaning it can be acylated at either the nitrogen atom (N-acylation) to form the desired product, or at a carbon atom on the pyrrole ring (C-acylation), leading to undesired isomers. Electrophilic substitution on the pyrrole ring typically occurs preferentially at the C2 (α) position.[1]

Q2: Why does C-acylation compete with N-acylation?

The lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the ring, but it also makes the nitrogen nucleophilic.[1] Under neutral or acidic conditions, the carbon atoms of the pyrrole ring are sufficiently electron-rich to undergo electrophilic attack by the acylating agent, a reaction known as Friedel-Crafts acylation. This pathway leads to C-acylated products.

Q3: How can I selectively promote N-acylation to obtain this compound?

To favor N-acylation, the nucleophilicity of the pyrrole nitrogen must be significantly enhanced relative to the carbon atoms. This is achieved by deprotonating the pyrrole with a strong base to form the highly nucleophilic pyrrolide anion. This anion then readily attacks the electrophilic carbonyl carbon of the acylating agent, 3-phenylpropanoyl chloride.[2]

Troubleshooting Guide: Avoiding C-Acylation

Problem: My reaction is producing a mixture of N- and C-acylated products, or primarily the C-acylated isomer.

This issue arises when the reaction conditions do not sufficiently favor the N-acylation pathway. Below is a systematic guide to troubleshoot and optimize your reaction for the selective synthesis of this compound.

Potential Cause Suggested Solution
Insufficiently Basic Conditions The pyrrole N-H is not fully deprotonated, leaving the pyrrole ring susceptible to electrophilic attack. Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOt-Bu) to ensure complete formation of the pyrrolide anion.[2] Using bases with a more ionic character, like those with a potassium counter-ion, can increase the nitrogen's nucleophilicity.[2]
Inappropriate Solvent Choice The solvent can influence the reactivity of the pyrrolide anion. Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). These solvents effectively solvate the metal cation, leading to a more reactive, "naked" pyrrolide anion that preferentially attacks the acylating agent at the nitrogen.[2]
Reaction Temperature Too High While heating can increase the reaction rate, it may also promote side reactions, including C-acylation or rearrangement. It is generally recommended to add the acylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature.
Use of Lewis Acids The presence of Lewis acids (e.g., AlCl₃, SnCl₄) strongly promotes Friedel-Crafts C-acylation.[2] Ensure all glassware is free of acidic residues. Do not add any Lewis acid catalysts if N-acylation is the desired outcome.
Slow Deprotonation If the base is added too quickly or at too high a temperature, side reactions may occur before the pyrrolide anion is fully formed. Add the pyrrole solution dropwise to a suspension of the base at 0 °C and allow for sufficient time for the deprotonation to complete (indicated by the cessation of hydrogen gas evolution when using hydrides).

Problem: The reaction is resulting in polymerization of the pyrrole.

Pyrrole is known to polymerize under strongly acidic conditions.[2]

Potential Cause Suggested Solution
Acidic Conditions The acylating agent, 3-phenylpropanoyl chloride, can hydrolyze to generate HCl, which can catalyze polymerization. Ensure the reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The use of a strong base will neutralize any adventitious acid.
High Reaction Temperature Elevated temperatures can promote polymerization. Maintain a low to moderate temperature throughout the reaction.

Experimental Protocols

Protocol for Selective N-Acylation of Pyrrole

This protocol is designed to maximize the yield of this compound while minimizing the formation of C-acylated byproducts.

Materials:

  • Pyrrole

  • 3-Phenylpropanoyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of pyrrole (1.0 equivalent) in anhydrous DMF.

  • Add the pyrrole solution dropwise to the stirred suspension of NaH at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back down to 0 °C.

  • Add 3-phenylpropanoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography, TLC).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Data Presentation

The following table provides an illustrative comparison of expected outcomes for the acylation of pyrrole with 3-phenylpropanoyl chloride under different reaction conditions. The yields are representative and intended to guide experimental design.

Reaction Conditions Base/Catalyst Solvent Temp. Expected Major Product Approx. Yield of N-isomer Approx. Yield of C-isomers
N-Acylation NaHDMF0 °C to RTThis compound> 90%< 5%
N-Acylation KOt-BuTHF0 °C to RTThis compound> 85%< 10%
Friedel-Crafts (C-Acylation) AlCl₃CH₂Cl₂0 °C2-(3-Phenylpropanoyl)pyrrole< 5%> 80%
Neutral (Competitive) NoneTolueneRefluxMixture of N- and C-isomers20-40%40-60%

Caption: Illustrative yields for the acylation of pyrrole with 3-phenylpropanoyl chloride under various conditions.

Visualizations

Competing Reaction Pathways

The following diagram illustrates the two competing pathways in the acylation of pyrrole: the desired N-acylation pathway and the undesired C-acylation (Friedel-Crafts) pathway.

G cluster_reactants Reactants cluster_N_acylation N-Acylation Pathway cluster_C_acylation C-Acylation Pathway (Friedel-Crafts) pyrrole Pyrrole pyrrolide Pyrrolide Anion pyrrole->pyrrolide Deprotonation C_product C-Acylated Pyrrole (Undesired Byproduct) pyrrole->C_product Electrophilic Aromatic Substitution acyl_chloride 3-Phenylpropanoyl Chloride N_product This compound (Desired Product) intermediate Acylium Ion / Complex acyl_chloride->intermediate strong_base Strong Base (e.g., NaH) pyrrolide->N_product Nucleophilic Attack on Acyl Chloride lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->intermediate Activation

Caption: Competing pathways for the acylation of pyrrole.

Experimental Workflow for Selective N-Acylation

This diagram outlines the key steps for the successful synthesis of this compound.

G start Start prep_base Suspend NaH in anhydrous DMF at 0°C under inert atmosphere start->prep_base deprotonation Add Pyrrole solution dropwise to NaH suspension at 0°C prep_base->deprotonation prep_pyrrole Prepare solution of Pyrrole in anhydrous DMF prep_pyrrole->deprotonation stir Stir at RT until H₂ evolution ceases deprotonation->stir cool Cool to 0°C stir->cool add_acyl Add 3-Phenylpropanoyl Chloride dropwise cool->add_acyl react Stir at RT until reaction is complete (TLC) add_acyl->react quench Quench with saturated aqueous NH₄Cl at 0°C react->quench workup Aqueous Workup (Extraction, Wash, Dry) quench->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: Experimental workflow for selective N-acylation.

References

Technical Support Center: Optimizing the Clauson-Kaas Synthesis of N-Acylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Clauson-Kaas synthesis of N-acylpyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the classical Clauson-Kaas reaction and what are its limitations?

The classical Clauson-Kaas reaction is the synthesis of N-substituted pyrroles from the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran.[1][2] Traditionally, this reaction is carried out in refluxing acetic acid.[3] However, these harsh acidic conditions and high temperatures can lead to the decomposition of sensitive products, resulting in low yields and purification difficulties.[4][5]

Q2: My reaction is giving a low yield. What are the common causes?

Low yields in the Clauson-Kaas synthesis can stem from several factors:

  • Decomposition of starting material or product: This is common with acid- or heat-sensitive substrates under classical conditions.[5][6]

  • Poor nucleophilicity of the amine: Less reactive amines, such as some aromatic and heteroaromatic amines, may require more forcing conditions or a more active catalyst.[3]

  • Suboptimal catalyst or solvent: The choice of acid catalyst and solvent system is crucial and highly dependent on the specific substrates.[1][2]

  • Incomplete reaction: The reaction may not have reached completion. Monitoring by TLC is essential.[4]

Q3: Are there "greener" or milder alternatives to the classical acetic acid conditions?

Yes, numerous eco-friendly protocols have been developed. These include:

  • Reactions in water: Several catalytic systems, such as those using ZrOCl₂·8H₂O or CuCl₂, work efficiently in water, which is an inexpensive and environmentally benign solvent.[1]

  • Solvent-free reactions: Catalysts like silica (B1680970) sulfuric acid (SSA) can promote the reaction under solvent-free conditions, often with shorter reaction times.[1]

  • Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction, often in greener solvents like water or acetic acid without the need for additional promoters.[3][7]

Q4: Can I use amides and sulfonamides as substrates in the Clauson-Kaas reaction?

Yes, primary amides and sulfonamides can be used to synthesize N-acylpyrroles and N-sulfonylpyrroles, respectively. However, these substrates are less nucleophilic than primary amines and often require specific catalysts or harsher conditions to achieve good yields.[2][3] For instance, MgI₂ etherate in acetonitrile (B52724) has been shown to be effective for these types of substrates.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Clauson-Kaas synthesis.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Insufficiently acidic catalyst The traditional acetic acid may not be sufficient for less reactive amines. Consider using a stronger Brønsted acid or a Lewis acid catalyst. A variety of Lewis acids such as Sc(OTf)₃, MgI₂, FeCl₃, and CuCl₂ have been reported to be effective.[1][2]
Poor substrate reactivity For electron-deficient aromatic amides or other challenging substrates, specific activating agents like thionyl chloride (SOCl₂) in 2,5-dimethoxytetrahydrofuran (B146720) can be used.[8]
Reaction temperature is too low While high temperatures can cause decomposition, some reactions require elevated temperatures to proceed. Optimization of the reaction temperature is key. For example, Sc(OTf)₃ catalysis in 1,4-dioxane (B91453) was optimized at 100 °C.[1][2]
Catalyst deactivation Ensure all reagents and solvents are dry if using moisture-sensitive catalysts.
Problem 2: Product Decomposition
Possible Cause Suggested Solution
Harsh reaction conditions For acid- or heat-sensitive substrates, avoid high temperatures and strong acids. A modified one-pot, two-step procedure can be employed. This involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water, followed by the reaction with the amine in an acetate (B1210297) buffer at room temperature.[5][6] This method has been shown to prevent epimerization in chiral amines.[6]
Prolonged reaction time Monitor the reaction progress by TLC. Once the starting material is consumed, work up the reaction to prevent product degradation.
Problem 3: Formation of Side Products
Possible Cause Suggested Solution
Side reactions of the starting material or product The choice of catalyst and solvent can influence chemoselectivity. For instance, MgI₂ etherate in acetonitrile shows high chemoselectivity for activating electron-rich aromatic amines.[1][2]
Use of amides leading to further reactions In some cases, particularly under microwave conditions with certain solid catalysts, N-acylpyrroles can undergo further cyclocondensation to form N-acylindoles or -carbazoles.[9] Lowering the reaction temperature may mitigate this.

Quantitative Data Summary

The following tables summarize the yields of N-substituted pyrroles under various optimized reaction conditions.

Table 1: Comparison of Different Catalysts and Solvents

CatalystSolventTemperature (°C)Amine SubstrateYield (%)Reference
Acetic AcidAcetic AcidRefluxAromatic/Aliphatic Amines59-95[1][2]
Sc(OTf)₃ (3 mol%)1,4-Dioxane100Aromatic/Sulfonyl/AroylaminesGood to Excellent[1][2]
MgI₂ etherate (10 mol%)MeCN80Anilines/Arylamides/SulfonylamidesHigh[1][2]
CuCl₂WaterRefluxVarious Amines71-96[1][2]
ZrOCl₂·8H₂O (4 mol%)Water60Aryl-/Alkyl-, Sulfonyl-, Acylamines70-98[1]
Silica Sulfuric Acid (SSA)Solvent-free-N-substituted pyrroles60-80[1]
H₃PW₁₂O₄₀/SiO₂Petroleum EtherRefluxVarious Amines60-93[1][2]
Thionyl Chloride (1 equiv.)2,5-dimethoxytetrahydrofuran-Primary Aromatic Amides45-85[8]

Table 2: Microwave-Assisted Synthesis

Catalyst/SolventTemperature (°C)TimeAmine SubstrateYield (%)Reference
Acetic Acid17010 minVarious Nitrogen InputsHigh[3]
Water17010 minMost Nitrogen InputsHigh[3]
H₃PW₁₂O₄₀/SiO₂ (solvent-free)--Various Amines90-96[1][2]

Experimental Protocols

Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Synthesis

This protocol is adapted from the work of Zuo et al.[1][2]

  • To a solution of the primary amine (1 mmol) in 1,4-dioxane (2 mL) is added 2,5-dimethoxytetrahydrofuran (1.2 mmol).

  • Scandium triflate (Sc(OTf)₃, 0.03 mmol, 3 mol%) is then added to the mixture.

  • The reaction mixture is stirred at 100 °C and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired N-substituted pyrrole (B145914).

Protocol 2: Modified Procedure for Acid-Sensitive Substrates

This protocol is based on the work of Smith and co-workers for sensitive substrates.[2]

  • Hydrolysis Step: 2,5-Dimethoxytetrahydrofuran (1.2 mmol) is heated at reflux in water (5 mL) for 2 hours under a nitrogen atmosphere.

  • The solution is cooled to room temperature.

  • Condensation Step: Dichloromethane (5 mL) is added, followed by the primary amine (1 mmol), acetic acid (1 mmol), and sodium acetate (1 mmol) to create a buffer at pH 5. If the amine hydrochloride salt is used, omit the acetic acid and use 2 equivalents of sodium acetate.

  • The biphasic mixture is stirred vigorously at room temperature overnight.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Clauson_Kaas_Mechanism cluster_activation Activation of 2,5-Dimethoxytetrahydrofuran cluster_condensation Condensation and Cyclization DMTHF 2,5-Dimethoxytetrahydrofuran Protonated_DMTHF Protonated Intermediate DMTHF->Protonated_DMTHF + H⁺ (from Acid) Carbocation Carbocation Intermediate Protonated_DMTHF->Carbocation - CH₃OH Amine R-NH₂ (Amine/Amide) Intermediate_C Intermediate C Carbocation->Intermediate_C Amine->Intermediate_C Intermediate_E Intermediate E Intermediate_C->Intermediate_E - H₂O, - CH₃OH Pyrrole N-Acylpyrrole Intermediate_E->Pyrrole Aromatization

Caption: Reaction mechanism of the Clauson-Kaas synthesis.

Troubleshooting_Workflow Start Start: Low Yield or No Product Check_Substrate Is the substrate acid/heat sensitive? Start->Check_Substrate Mild_Conditions Use mild conditions: - Two-step hydrolysis/condensation - Lower temperature - Buffer solution (pH 5) Check_Substrate->Mild_Conditions Yes Check_Reactivity Is the amine/amide poorly nucleophilic? Check_Substrate->Check_Reactivity No End Improved Yield Mild_Conditions->End Stronger_Catalyst Use a stronger catalyst: - Lewis Acids (Sc(OTf)₃, MgI₂) - Add SOCl₂ for amides Check_Reactivity->Stronger_Catalyst Yes Optimize_Conditions Systematically optimize: - Catalyst loading - Temperature - Solvent Check_Reactivity->Optimize_Conditions No Stronger_Catalyst->End Optimize_Conditions->End

Caption: Troubleshooting workflow for low-yield reactions.

References

Troubleshooting low solubility of "N-(3-Phenylpropanoyl)pyrrole" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of "N-(3-Phenylpropanoyl)pyrrole" in their assays.

Disclaimer on Solubility Data

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: "this compound" is predicted to have low aqueous solubility due to its chemical structure, which includes a non-polar phenyl group and a pyrrole (B145914) ring. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Q2: What is the first step I should take to address the low solubility of this compound?

A2: The initial and most straightforward approach is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.

Q3: What are some common organic solvents I can use to prepare a stock solution of this compound?

A3: Based on the general solubility of similar compounds, the following organic solvents are good starting points for solubility testing.

SolventPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA powerful and widely used solvent for creating high-concentration stock solutions. Keep the final concentration in assays low (e.g., <0.5%) to avoid toxicity.
Ethanol (EtOH)Moderate to HighA good alternative to DMSO, often better tolerated by cells.
Methanol (MeOH)ModerateCan be used for stock preparation, but may be more volatile than DMSO or ethanol.
N,N-Dimethylformamide (DMF)HighAnother strong solvent, similar in properties to DMSO.

Q4: My compound precipitates even when I use a DMSO stock. What can I do next?

A4: If simple dilution of a DMSO stock is unsuccessful, you can explore several formulation strategies to enhance the aqueous solubility of "this compound". These can be broadly categorized into co-solvency, pH adjustment, and the use of excipients.

Troubleshooting Guide: Enhancing Solubility in Assays

Method 1: Co-Solvent Systems

This method involves maintaining a certain percentage of an organic solvent in the final assay medium to keep the compound in solution.

Experimental Protocol: Co-Solvent Solubility Enhancement

  • Prepare a High-Concentration Stock: Dissolve "this compound" in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.

  • Prepare Intermediate Dilutions: If necessary, prepare a series of intermediate dilutions of your stock solution in 100% DMSO.

  • Dilute into Assay Buffer: Add a small volume of the DMSO stock directly to your pre-warmed aqueous assay buffer. It is crucial to vortex or mix the solution immediately and vigorously upon addition of the compound to facilitate dispersion and prevent precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent-induced artifacts or toxicity. You may need to test a range of final DMSO concentrations to find the optimal balance between compound solubility and assay compatibility.

Method 2: pH Modification

The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. While the pyrrole nitrogen in "this compound" is not strongly basic, the overall solubility may still be affected by pH.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Range of Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Solubility Testing: Add an excess amount of solid "this compound" to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation and Quantification: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determine Optimal pH: Identify the pH at which the compound exhibits the highest solubility and is compatible with your assay system.

Method 3: Use of Excipients (e.g., Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.

Experimental Protocol: Solubilization with Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of non-polar compounds.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Complexation:

    • Method A (from solid): Add an excess of solid "this compound" to the HP-β-CD solution.

    • Method B (from organic stock): Prepare a concentrated stock of the compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this stock to the HP-β-CD solution and then remove the organic solvent under a stream of nitrogen or by evaporation.

  • Equilibration and Filtration: Agitate the mixture to facilitate complex formation, then filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate.

Experimental Workflow for Solubility Troubleshooting

experimental_workflow Troubleshooting Workflow for Low Solubility start Start: Low Solubility of This compound stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep direct_dilution Direct Dilution into Aqueous Assay Buffer stock_prep->direct_dilution precip_check Precipitation Observed? direct_dilution->precip_check success Proceed with Assay precip_check->success No troubleshoot Initiate Solubility Enhancement Strategies precip_check->troubleshoot Yes co_solvent Optimize Co-solvent (e.g., DMSO, Ethanol) troubleshoot->co_solvent ph_mod Test pH-Dependent Solubility troubleshoot->ph_mod excipients Use Excipients (e.g., Cyclodextrins) troubleshoot->excipients re_evaluate Re-evaluate Solubility in Optimized Conditions co_solvent->re_evaluate ph_mod->re_evaluate excipients->re_evaluate precip_check2 Precipitation Still Observed? re_evaluate->precip_check2 precip_check2->success No further_opt Further Optimization or Alternative Formulation precip_check2->further_opt Yes

Caption: A logical workflow for systematically addressing the low solubility of "this compound".

Potential Signaling Pathway Interactions

While direct studies on "this compound" are limited, research on structurally similar pyrrole derivatives suggests potential anti-inflammatory activity through the modulation of key signaling pathways. A related compound has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling cascades.

Inhibition of NF-κB and MAPK Signaling Pathways

"this compound" may exert anti-inflammatory effects by targeting upstream kinases in the NF-κB and MAPK pathways. This can lead to a reduction in the production of pro-inflammatory mediators.

signaling_pathway Potential Inhibition of NF-kB and MAPK Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates IKK IKK Complex TAK1->IKK activates MKK4 MKK4 TAK1->MKK4 activates MEK1_2 MEK1/2 TAK1->MEK1_2 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates (via IκBα degradation) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates JNK JNK MKK4->JNK activates ERK ERK MEK1_2->ERK activates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 activates ERK->AP1 activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) NFkB_nuc->Inflammatory_Genes induces AP1->Inflammatory_Genes induces Compound This compound Compound->TAK1 inhibits

Technical Support Center: Scalable Synthesis of N-(3-Phenylpropanoyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of N-(3-Phenylpropanoyl)pyrrole.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired this compound. What are the possible causes and solutions?

Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential Cause Troubleshooting & Optimization
Inefficient Deprotonation of Pyrrole (B145914) The formation of the pyrrolide anion is critical for selective N-acylation. Ensure a sufficiently strong, non-nucleophilic base is used. Sodium hydride (NaH) or potassium hydride (KH) are commonly employed. Use at least a stoichiometric equivalent (1.0-1.2 eq.) of the base. The reaction of the base with pyrrole should be allowed to complete (cessation of hydrogen evolution) before adding the acylating agent.
Poor Quality of Reagents Pyrrole: Ensure the pyrrole is pure and free of polymer. Distillation of pyrrole before use is recommended. 3-Phenylpropanoyl Chloride: This acyl chloride can degrade upon storage. It is advisable to use freshly prepared or distilled 3-phenylpropanoyl chloride. Confirm its purity via spectroscopic methods (e.g., NMR, IR). Solvent: Anhydrous conditions are crucial. Use freshly dried solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
Suboptimal Reaction Temperature The initial deprotonation of pyrrole is often performed at 0 °C and then warmed to room temperature. The subsequent acylation step should also be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
Incorrect Order of Reagent Addition Always add the pyrrole solution to the suspension of the base in the solvent. After the formation of the pyrrolide anion, the 3-phenylpropanoyl chloride should be added dropwise.
Issue 2: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. How can I minimize their formation?

Answer: The formation of side products is a common challenge in pyrrole chemistry due to its reactive nature. The primary side products are typically C-acylated pyrroles and polymeric materials.

Side Product Cause Solution
C-Acylated Pyrrole (2- and 3-isomers) If the pyrrole nitrogen is not fully deprotonated, the neutral pyrrole can undergo Friedel-Crafts C-acylation, which is often catalyzed by Lewis acids that may be present as impurities.Ensure complete formation of the pyrrolide anion by using a sufficient excess of a strong base and allowing adequate reaction time before adding the acyl chloride. Avoid acidic conditions.
Diacylation Use of excess 3-phenylpropanoyl chloride.Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of 3-phenylpropanoyl chloride.
Pyrrole Polymerization Pyrrole is susceptible to polymerization under acidic conditions or at elevated temperatures.Maintain a low reaction temperature, especially during the addition of the acyl chloride. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination for the scalable synthesis of this compound?

A1: For selective N-acylation, the combination of a strong hydride base such as sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended.[1] This combination effectively generates the pyrrolide anion, which is a hard nucleophile and preferentially attacks the hard electrophilic carbonyl carbon of the acyl chloride at the nitrogen position.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The starting materials (pyrrole and 3-phenylpropanoyl chloride) and the N-acylated product will have different Rf values, allowing for easy visualization of the reaction's progress.

Q3: What is the recommended purification method for this compound?

A3: After an aqueous workup to remove inorganic salts and unreacted base, the crude product can be purified by column chromatography on silica (B1680970) gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. For larger scales, recrystallization from a suitable solvent system may also be a viable purification method.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Sodium hydride and potassium hydride are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. 3-Phenylpropanoyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction quench should be performed carefully by slowly adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) at a low temperature.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a general procedure for the N-acylation of pyrrole and can be adapted for the synthesis of this compound.

Materials:

  • Pyrrole

  • 3-Phenylpropanoyl chloride (Hydrocinnamoyl chloride)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully evaporate the residual hexane under a stream of nitrogen.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of pyrrole (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution of sodium pyrrolide back to 0 °C.

  • Add a solution of 3-phenylpropanoyl chloride (1.05 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

The following table summarizes typical reaction conditions for N-acylation of pyrroles with various acyl chlorides, which can serve as a starting point for the optimization of the this compound synthesis.

Acyl Chloride Base Solvent Temperature (°C) Time (h) Yield (%)
Benzoyl ChlorideNaHTHF0 to rt3High
Acetyl ChlorideNaHTHF0 to rt2>90
Hydrocinnamoyl Chloride DBN (catalyst) Toluene rt 4 Good isolated yield
Propanoyl ChlorideNaHDMF0 to rt3High

Note: "rt" denotes room temperature. DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) is an organocatalyst and represents an alternative to strong bases.

Visualizations

Experimental Workflow for N-Acylation of Pyrrole

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification pyrrole Pyrrole in anhydrous THF deprotonation Deprotonation (0°C to rt) pyrrole->deprotonation acyl_chloride 3-Phenylpropanoyl Chloride in anhydrous THF acylation Acylation (0°C to rt) acyl_chloride->acylation base_prep NaH suspension in anhydrous THF base_prep->deprotonation deprotonation->acylation quench Quench with aq. NH4Cl acylation->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N-Acylpyrrole cause1 Incomplete Deprotonation start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Temperature start->cause3 sol1 Use stronger base Increase base stoichiometry Increase deprotonation time cause1->sol1 sol2 Purify pyrrole Use fresh acyl chloride Use anhydrous solvents cause2->sol2 sol3 Optimize temperature profile Monitor with TLC cause3->sol3

References

Byproduct identification in "N-(3-Phenylpropanoyl)pyrrole" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "N-(3-Phenylpropanoyl)pyrrole". The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

ProblemPotential CauseSuggested Solution
Low or No Yield of this compound Ineffective Deprotonation of Pyrrole (B145914): The pyrrole N-H is not sufficiently acidic to be fully deprotonated by a weak base, leading to unreacted starting material.Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure complete formation of the pyrrolide anion.
Moisture in the Reaction: Pyrrolide anion is highly reactive with water, which will quench the anion and reduce the yield.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Decomposition of 3-Phenylpropanoyl Chloride: The acyl chloride may have degraded due to improper storage.Use freshly opened or purified 3-phenylpropanoyl chloride.
Formation of Multiple Products (Impure Sample) Competitive C-Acylation: The pyrrolide anion is an ambident nucleophile, and acylation can occur at the carbon atoms (C2 and C3) of the pyrrole ring, leading to the formation of 2- and 3-(3-phenylpropanoyl)pyrrole isomers.[1]To favor N-acylation, ensure complete deprotonation of pyrrole with a strong base in a polar aprotic solvent. This generates a "free" pyrrolide anion which preferentially reacts at the nitrogen.
Diacylation: Excess 3-phenylpropanoyl chloride can lead to the formation of diacylated byproducts. Although the first acyl group is deactivating, this can occur under forcing conditions.Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of 3-phenylpropanoyl chloride. Monitor the reaction progress by thin-layer chromatography (TLC) and stop it once the starting pyrrole is consumed.
Reaction Mixture Turns Dark/Polymerizes Acidic Conditions: Pyrrole is highly susceptible to polymerization under acidic conditions. Any acidic impurities in the reagents or generated during the reaction can trigger this side reaction.Ensure all reagents are free of acidic impurities. If using a method that does not involve a strong base, consider adding a non-nucleophilic base to scavenge any acid formed. Perform the reaction at a low temperature to minimize polymerization.
Difficulty in Product Purification Similar Polarity of Byproducts: C-acylated isomers and the desired N-acylated product may have similar polarities, making separation by column chromatography challenging.Optimize the reaction conditions to maximize the yield of the N-acylated product and minimize C-acylation. For purification, utilize a high-resolution chromatography system and carefully screen different solvent systems to achieve better separation. Recrystallization may also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: The most probable byproducts are:

  • C-Acylated Isomers: 2-(3-Phenylpropanoyl)pyrrole and 3-(3-Phenylpropanoyl)pyrrole are common byproducts resulting from the electrophilic substitution on the pyrrole ring.[1] The ratio of these isomers can be influenced by the reaction conditions.

  • Diacylated Pyrroles: Although less common due to the deactivating effect of the first acyl group, diacylation can occur, leading to products with two 3-phenylpropanoyl groups attached to the pyrrole ring.

  • Pyrrole Polymers: A dark, insoluble material is often indicative of pyrrole polymerization, which is typically triggered by acidic conditions.[1]

  • Hydrolysis Products: If the reaction mixture is exposed to water during workup or purification, the N-acylpyrrole can hydrolyze back to pyrrole and 3-phenylpropanoic acid.[2][3]

Q2: How can I confirm the structure of my product and identify any byproducts?

A2: A combination of spectroscopic techniques is recommended for structural confirmation and byproduct identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for distinguishing between N- and C-acylated isomers. For this compound, you would expect to see characteristic shifts for the pyrrole protons and the protons of the 3-phenylpropanoyl group. C-acylated isomers will show different splitting patterns and chemical shifts for the pyrrole ring protons.

  • Mass Spectrometry (MS): This will help to confirm the molecular weight of the desired product and identify any byproducts with different masses (e.g., diacylated products).

  • Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency can provide clues about whether the acyl group is attached to the nitrogen or a carbon atom.

Q3: What is the "anionic Fries rearrangement" and could it be a source of byproducts in my reaction?

A3: The anionic Fries rearrangement, sometimes referred to as a "pyrrole dance," is a reaction where an acyl group migrates from the nitrogen atom of a pyrrole to a carbon atom (typically the C2 position) under the influence of a strong base.[4][5] If you are using a strong base to deprotonate pyrrole and then adding the acyl chloride, and perhaps heating the reaction, it is possible that some of the initially formed N-acylpyrrole could rearrange to the C-acylated isomer. The choice of the counter-ion of the base (e.g., Li+ vs. K+) can influence the likelihood of this rearrangement.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Acylation

This protocol is designed to favor the formation of the N-acylated product.

Materials:

  • Pyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Phenylpropanoyl chloride

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Pyrrole Addition: Dissolve pyrrole (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium pyrrolide salt.

  • Acylation: Cool the reaction mixture back to 0 °C and add 3-phenylpropanoyl chloride (1.05 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.

  • Workup: Carefully quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Protocol 2: General Procedure for Friedel-Crafts C-Acylation of Pyrrole (for byproduct synthesis/reference)

This protocol is representative of conditions that would favor the formation of C-acylated byproducts.

Materials:

  • Pyrrole

  • 3-Phenylpropanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • Catalyst Suspension: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C.

  • Acyl Chloride Addition: Add 3-phenylpropanoyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension.

  • Pyrrole Addition: Add a solution of pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding 1 M HCl.

  • Workup and Purification: Follow standard extraction, drying, and purification procedures as described in Protocol 1 to isolate the C-acylated products.

Byproduct Formation Pathways

Byproduct_Formation Potential Byproduct Pathways in this compound Synthesis Pyrrole Pyrrole N_Acylpyrrole This compound (Desired Product) Pyrrole->N_Acylpyrrole N-Acylation C2_Acylpyrrole 2-(3-Phenylpropanoyl)pyrrole (Byproduct) Pyrrole->C2_Acylpyrrole C2-Acylation C3_Acylpyrrole 3-(3-Phenylpropanoyl)pyrrole (Byproduct) Pyrrole->C3_Acylpyrrole C3-Acylation Polymer Polymer (Byproduct) Pyrrole->Polymer Acidic Conditions Acyl_Chloride 3-Phenylpropanoyl Chloride Acyl_Chloride->N_Acylpyrrole Acyl_Chloride->C2_Acylpyrrole Acyl_Chloride->C3_Acylpyrrole Base Strong Base (e.g., NaH) Base->N_Acylpyrrole Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->C2_Acylpyrrole Lewis_Acid->C3_Acylpyrrole Diacylated Diacylated Pyrrole (Byproduct) N_Acylpyrrole->Diacylated Excess Acyl Chloride C2_Acylpyrrole->Diacylated Excess Acyl Chloride

Caption: Reaction scheme illustrating the formation of the desired N-acylated product and potential byproducts.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Reaction Outcome Unsatisfactory Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Base_Strength Check Base Strength and Anhydrous Conditions Check_Yield->Base_Strength Yes Check_Polymer Polymerization? Check_Purity->Check_Polymer No TLC_Analysis Analyze TLC for Multiple Spots Check_Purity->TLC_Analysis Yes Check_Acidity Check for Acidic Impurities Check_Polymer->Check_Acidity Yes End Optimize and Repeat Check_Polymer->End No Reagent_Quality Verify Reagent Quality (esp. Acyl Chloride) Base_Strength->Reagent_Quality Reagent_Quality->End NMR_Analysis Perform NMR Analysis to Identify Isomers (N- vs C-) TLC_Analysis->NMR_Analysis Optimize_Stoichiometry Optimize Acyl Chloride Stoichiometry (1.05-1.1 eq.) NMR_Analysis->Optimize_Stoichiometry Optimize_Stoichiometry->End Lower_Temp Lower Reaction Temperature Check_Acidity->Lower_Temp Lower_Temp->End

Caption: A step-by-step workflow for troubleshooting common issues in the synthesis.

References

Removal of unreacted starting materials in "N-(3-Phenylpropanoyl)pyrrole" purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(3-Phenylpropanoyl)pyrrole, a common intermediate in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals to help navigate challenges related to the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude "this compound" reaction mixture?

A1: The most common impurities are typically the unreacted starting materials: pyrrole (B145914) and 3-phenylpropanoyl chloride. Due to the reactivity of 3-phenylpropanoyl chloride with water, its hydrolysis product, 3-phenylpropanoic acid, may also be present as a significant impurity.

Q2: How can I remove unreacted pyrrole from my product?

A2: Unreacted pyrrole can be removed through several methods. A common approach is to wash the crude reaction mixture with a dilute acid, such as 1M HCl, during the workup. Pyrrole is a weak base and will be protonated, making it water-soluble and allowing for its removal in the aqueous phase. Alternatively, repeated washing of the crude product with a non-polar solvent like hexane (B92381) can effectively remove the majority of unreacted pyrrole before further purification.[1] For trace amounts, column chromatography is highly effective.

Q3: How do I get rid of unreacted 3-phenylpropanoyl chloride?

A3: 3-Phenylpropanoyl chloride is highly reactive towards nucleophiles, especially water. During the workup, quenching the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate or water) will hydrolyze the unreacted acyl chloride to 3-phenylpropanoic acid. This carboxylic acid can then be removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Q4: My final product is an oil, but I expect a solid. What should I do?

A4: "this compound" has a reported melting point of 46-48°C, so it may exist as a low-melting solid or a thick oil at room temperature, especially if impurities are present which can cause melting point depression.[2] Attempting to purify the oil by column chromatography followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) should yield a solid product.

Troubleshooting Guides

Issue 1: Persistent Pyrrole Impurity After Workup
Symptom Possible Cause Troubleshooting Steps
NMR or TLC analysis shows the presence of pyrrole in the purified product.Incomplete removal during aqueous washes.1. Acid Wash: During the liquid-liquid extraction, wash the organic layer with 1M HCl (2-3 times) to ensure all pyrrole is protonated and extracted into the aqueous phase.
2. Hexane Trituration: Before column chromatography, dissolve the crude product in a minimal amount of a solvent in which the product is soluble but pyrrole is not (e.g., dichloromethane), and then add hexane to precipitate the product, leaving the pyrrole in the solvent. Alternatively, wash the crude solid with cold hexane.
Inefficient separation during column chromatography.1. Optimize Eluent System: Use a less polar eluent system for column chromatography. A gradient elution starting with a high percentage of a non-polar solvent (e.g., hexane) and gradually increasing the polar solvent (e.g., ethyl acetate) can improve separation.
2. Dry Loading: For better separation of closely eluting compounds, consider dry loading the crude product onto the silica (B1680970) gel column.
Issue 2: Presence of 3-Phenylpropanoic Acid in the Final Product
Symptom Possible Cause Troubleshooting Steps
NMR spectrum shows a broad singlet around 10-12 ppm, and/or TLC shows a polar spot that streaks.Incomplete hydrolysis of 3-phenylpropanoyl chloride and/or inefficient removal of the resulting carboxylic acid.1. Thorough Quenching: Ensure the reaction is thoroughly quenched with water or a basic solution to hydrolyze all unreacted 3-phenylpropanoyl chloride.
2. Basic Wash: During the workup, wash the organic layer extensively with a saturated aqueous solution of sodium bicarbonate (at least 3 times) to remove all 3-phenylpropanoic acid. Check the pH of the final aqueous wash to ensure it is basic.
Inefficient separation during column chromatography.1. Adjust Eluent Polarity: 3-Phenylpropanoic acid is quite polar and should be easily separated from the less polar this compound on silica gel. If it co-elutes, ensure the eluent system is not too polar.

Quantitative Data

The following table summarizes the physical properties of the starting materials and the final product, which are crucial for designing an effective purification strategy.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
Pyrrole67.09-23129-131Soluble in ethanol, ether, and other organic solvents; sparingly soluble in water.[3]
3-Phenylpropanoyl chloride168.62-7 to -5232Reacts with water and alcohols; soluble in many organic solvents.
This compound199.2546-48[2]Not readily availableExpected to be soluble in polar organic solvents like dichloromethane (B109758), ethyl acetate (B1210297), and acetone.

Experimental Protocols

Protocol 1: General Workup Procedure for the Removal of Unreacted Starting Materials

This protocol outlines a standard liquid-liquid extraction procedure following the acylation of pyrrole with 3-phenylpropanoyl chloride.

  • Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution may occur if excess acyl chloride is present.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Washing:

    • Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove unreacted pyrrole.

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove 3-phenylpropanoic acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of the crude product.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane). The optimal eluent composition should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Pyrrole, 3-Phenylpropanoyl Chloride) Quench Quench with NaHCO3 (aq) (Hydrolyzes Acyl Chloride) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (DCM/Water) Quench->Extraction Acid_Wash Wash with 1M HCl (Removes Pyrrole) Extraction->Acid_Wash Base_Wash Wash with NaHCO3 (aq) (Removes 3-Phenylpropanoic Acid) Acid_Wash->Base_Wash Drying Dry and Concentrate Base_Wash->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Troubleshooting_Logic Start Crude Product Analysis (TLC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Pyrrole_Impurity Pyrrole Present? Impurity_Detected->Pyrrole_Impurity Yes No_Impurity No Significant Impurities Impurity_Detected->No_Impurity No Acid_Impurity 3-Phenylpropanoic Acid Present? Pyrrole_Impurity->Acid_Impurity No Acid_Wash Perform/Repeat Acid Wash (1M HCl) Pyrrole_Impurity->Acid_Wash Yes Other_Impurity Other Impurities? Acid_Impurity->Other_Impurity No Base_Wash Perform/Repeat Base Wash (NaHCO3) Acid_Impurity->Base_Wash Yes Column_Chromatography Optimize Column Chromatography Other_Impurity->Column_Chromatography Yes Recrystallize Recrystallize Other_Impurity->Recrystallize No Acid_Wash->Acid_Impurity Base_Wash->Other_Impurity Column_Chromatography->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product No_Impurity->Pure_Product

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Synthetic vs. Natural N-(3-Phenylpropanoyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Natural Occurrence of N-(3-Phenylpropanoyl)pyrrole

This compound is a naturally occurring amide alkaloid found in the plant Piper sarmentosum, a member of the Piperaceae family. This plant has a history of use in traditional medicine across Southeast Asia. The presence of this compound in P. sarmentosum has been confirmed through phytochemical analysis of its leaves and roots.

Synthetic Production of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and common method for its production would be the Paal-Knorr synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole (B145914) ring.

For the synthesis of this compound, the likely precursors would be 3-phenylpropanoyl chloride and pyrrole. The synthesis would proceed via an acylation reaction.

Bioactivity Comparison: A Look at the Broader Context

Due to the absence of direct comparative data for this compound, this section presents a summary of the bioactivity of crude extracts of Piper sarmentosum (which contains the natural compound) and various synthetic pyrrole derivatives. This information provides a broader context for the potential biological activities of this compound.

Data Presentation
Compound/ExtractBioactivity TypeAssayTarget/Cell LineIC50 ValueReference
Natural Source (Containing this compound)
Ethanolic Extract of Piper sarmentosumAntioxidantDPPH radical scavenging-264.20 ± 17.90 µg/mL[1]
Ethanolic Extract of Piper sarmentosumAntioxidantABTS radical scavenging-176.40 ± 8.62 µg/mL[1]
Synthetic Pyrrole Derivatives
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-oneAnticancerMTT AssayHepG2 (Hepatocellular Carcinoma)27 µg/mL[2]
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-chlorophenyl)furan-2-yl)prop-2-en-1-oneAnticancerMTT AssayHepG2 (Hepatocellular Carcinoma)31 µg/mL[2]
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-oneAnticancerMTT AssayHepG2 (Hepatocellular Carcinoma)23 µg/mL[2]
3-aroyl-1-arylpyrrole (ARAP) derivative 22AnticancerTubulin Polymerization InhibitionNCI-ADR-RES (Ovarian Cancer)Potent Inhibition (IC50 not specified)[3]
3-aroyl-1-arylpyrrole (ARAP) derivative 27AnticancerTubulin Polymerization InhibitionMedulloblastoma D283Nanomolar concentrations[3]
Pyrrolo[2,3-d]pyrimidine derivative 1aAnticancerCytotoxicity AssayA549 (Lung Carcinoma)0.35 µM[4]
Pyrrolo[2,3-d]pyrimidine derivative 1bAnticancerCytotoxicity AssayPC-3 (Prostate Cancer)1.04 µM[4]

Note: The bioactivity data for the synthetic compounds are for structurally related pyrrole derivatives and not for this compound itself. This table is intended to provide a representative overview of the potential of the pyrrole scaffold.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the bioactivity of pyrrole derivatives are provided below.

Isolation of Natural this compound from Piper sarmentosum

A general procedure for the extraction of compounds from Piper sarmentosum leaves involves the following steps:

  • Collection and Preparation: Fresh leaves of Piper sarmentosum are collected, washed, and dried. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered leaves are subjected to percolation at room temperature using methanol (B129727) as the solvent.

  • Concentration: The resulting extract is concentrated using a rotary evaporator to yield the crude methanol extract.

  • Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, to isolate and purify individual compounds, including this compound.

Synthesis of Pyrrole Derivatives (General Paal-Knorr Method)

The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles.[5][6][7]

  • Reaction Setup: A 1,4-dicarbonyl compound is reacted with a primary amine or ammonia.

  • Catalyst: The reaction is typically conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.

  • Reaction Conditions: The reaction mixture is usually heated to facilitate the condensation and cyclization.

  • Workup and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted starting materials. The resulting pyrrole derivative is then purified, typically by recrystallization or chromatography.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[2]

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used for this assay.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific dose.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle).[8]

Signaling Pathway and Experimental Workflow Diagrams

Potential Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the reported anti-inflammatory properties of various pyrrole derivatives, it is plausible that this compound could also interact with this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation IkB_NFkB->IkB Dissociation IkB_NFkB->NFkB Compound This compound (Hypothesized) Compound->IKK Inhibition (Hypothesized) DNA DNA NFkB_active->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Hypothesized mechanism of NF-κB pathway inhibition.

Experimental Workflow: Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening compounds for anticancer activity.

Anticancer_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Natural Natural Product Isolation Cell_Culture Cancer Cell Line Culture Natural->Cell_Culture Synthetic Chemical Synthesis Synthetic->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay For Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis For Potent Compounds Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis

Caption: Workflow for anticancer drug screening.

References

N-(3-Phenylpropanoyl)pyrrole in the Landscape of Piper Amide Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of N-(3-Phenylpropanoyl)pyrrole and other Piper amides, supported by available experimental data and insights into their mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of various Piper amides has been evaluated using common in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The following tables summarize the available quantitative data, providing a benchmark for comparing the efficacy of different amide structures.

Table 1: DPPH Radical Scavenging Activity of Piper Amides

CompoundIC50 / EC50 (µM)Source
Piperine (B192125)94.51 ± 11.91[1]
Piperic acid amide (with o-methoxyphenol)140[2]
Piperic acid amide (with catechol)28[2]
Piperic acid amide (with 5-hydroxyindole)20[2]

IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower value indicates higher antioxidant activity.

Table 2: Antioxidant Activity of Other Relevant Compounds

Compound Class / ExtractAssayResultsSource
Piper trichostachyon fruit extractDPPH~2.5 times higher activity than P. nigrum[3]
Piper sarmentosum leaf extractDPPHIC50 of 55.25 ppm[4]
N-cinnamoylpyrrole-derived alkaloidsCellular assaysShowed significant anti-neuroinflammatory and antioxidative stress effects[2]

Insights into Structure-Activity Relationships

The antioxidant activity of Piper amides is significantly influenced by their chemical structure. Studies on piperine and its synthetic analogs have revealed several key features that contribute to their radical scavenging potential.[5][6] The presence of phenolic hydroxyl groups in piperine derivatives has been shown to dramatically increase their free radical clearance rates compared to the parent compound.[5] This suggests that the introduction of a phenolic moiety to the this compound structure could enhance its antioxidant capacity.

Furthermore, research on pyrrole (B145914) derivatives highlights the importance of the N-H group in the pyrrole ring for antioxidant activity, which acts as a hydrogen atom donor to neutralize free radicals.[7] Quantitative structure-activity relationship (QSAR) studies on pyrrole derivatives have identified molecular descriptors such as bond length, HOMO (Highest Occupied Molecular Orbital) energy, and polarizability as crucial determinants of their radical scavenging capabilities.[7][8]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of antioxidant data, it is essential to understand the underlying experimental protocols. The most frequently cited methods for evaluating the antioxidant activity of Piper amides are the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The color of the solution changes from violet to pale yellow, and the decrease in absorbance is measured at a specific wavelength (typically around 517 nm).

Experimental Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH DPPH Solution (in methanol) Mix Mix DPPH with Test Compound/Control DPPH->Mix Test_Compound Test Compound (various concentrations) Test_Compound->Mix Control Methanol (Blank) Control->Mix Incubate Incubate in the dark (e.g., 30 min at room temp) Mix->Incubate Spectro Measure Absorbance (at ~517 nm) Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay

In this assay, the pre-formed stable radical cation ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

Potential Signaling Pathways

The antioxidant effects of compounds like N-cinnamoylpyrrole-derived alkaloids, which are structurally related to this compound, may be mediated through the modulation of key cellular signaling pathways involved in the response to oxidative stress.[2] Two such critical pathways are the NF-κB and Nrf2 pathways.

Simplified Overview of NF-κB and Nrf2 Pathways in Oxidative Stress

NF-κB and Nrf2 signaling in oxidative stress.

Conclusion and Future Directions

While a definitive quantitative comparison of the antioxidant activity of this compound with other Piper amides is currently limited by the lack of direct experimental data, the available evidence from structurally similar compounds provides a strong rationale for its potential as an antioxidant. The presence of the pyrrole ring and the phenylpropanoyl moiety suggests that it is likely to possess radical scavenging properties.

Future research should focus on the synthesis and direct evaluation of this compound and its derivatives in standardized antioxidant assays such as DPPH and ABTS. Furthermore, investigating its effects on cellular models of oxidative stress and its ability to modulate the NF-κB and Nrf2 signaling pathways would provide a more comprehensive understanding of its potential as a therapeutic agent. Such studies will be crucial in positioning this compound within the broader landscape of Piper amide-based antioxidants.

References

Comparative Analysis of the Antimicrobial Spectrum of N-(3-Phenylpropanoyl)pyrrole and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature indicates that while N-(3-Phenylpropanoyl)pyrrole, a natural product isolated from the plant Piper sarmentosum, has demonstrated antimicrobial properties, a detailed quantitative comparison with established antibiotics is challenging due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound. However, by examining data for structurally related compounds and the broader class of pyrrole (B145914) derivatives, a qualitative assessment of its potential antimicrobial spectrum can be formulated.

This compound has been shown to be active against Gram-positive bacteria in disk diffusion assays. This suggests a potential antibacterial spectrum that includes organisms such as Staphylococcus aureus and Bacillus subtilis. Research on various other N-arylpyrrole and tetra-substituted pyrrole derivatives has revealed a broad spectrum of activity, with some compounds exhibiting potent effects against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[1][2].

In the realm of antifungal activity, while specific data for this compound is scarce, other amide compounds isolated from Piper sarmentosum have shown activity against the pathogenic yeast Cryptococcus neoformans. This suggests that this compound may also possess antifungal properties.

For a clear comparison, the following tables summarize the available antimicrobial susceptibility data for related pyrrole derivatives and for the well-established antibiotics, ciprofloxacin (B1669076) (antibacterial) and clotrimazole/amphotericin B (antifungal).

Data Presentation

Table 1: Antimicrobial Spectrum of Selected Pyrrole Derivatives

Compound/Compound ClassTest OrganismMIC/IC50 (µg/mL)Reference
N-arylpyrrole derivatives (Series Va-e)Methicillin-resistant S. aureus (MRSA)4[1][2]
N-arylpyrrole derivative (Vc)Escherichia coli8[1]
N-arylpyrrole derivative (Vc)Klebsiella pneumoniae8[1]
N-arylpyrrole derivative (Vc)Acinetobacter baumannii8[1]
Amides from Piper sarmentosumCryptococcus neoformansIC50: 4.7 - 20.0

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Spectrum of Comparator Antibiotics

AntibioticTest OrganismMIC (µg/mL)
Ciprofloxacin Staphylococcus aureus0.5 - 0.6[3][4]
Escherichia coli0.013 - 0.08[5]
Pseudomonas aeruginosa0.15[5]
Clotrimazole Candida albicans0.008 - 8[6]
Candida glabrata0.125 - 4[7]
Amphotericin B Cryptococcus neoformans0.25 - 1.6[1][8]

Experimental Protocols

The antimicrobial activity data presented above are typically determined using standardized methods such as broth microdilution, agar (B569324) dilution, or disk diffusion assays. A generalized protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is described below.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, and 30-35°C for 24-72 hours for fungi). The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) or comparator antibiotic is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Preparation of Microtiter Plates: A series of two-fold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 medium for fungi) directly in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a specific standard (e.g., 0.5 McFarland standard) to ensure a consistent number of viable cells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the growth medium and the microorganism (positive control) and wells with only the growth medium (negative control) are also included.

  • Incubation: The inoculated plates are incubated under optimal conditions for the growth of the test microorganism.

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. The results can also be read using a microplate reader.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare stock solution of This compound & antibiotics C Perform serial two-fold dilutions of compounds in 96-well plate A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) D Inoculate wells with microbial suspension B->D E Include positive (microbe only) & negative (medium only) controls D->E F Incubate plates at optimal temperature and time E->F G Visually inspect for turbidity or use microplate reader F->G H Determine MIC: Lowest concentration with no growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic versus Naturally Isolated N-(3-Phenylpropanoyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of N-(3-Phenylpropanoyl)pyrrole sourced from nature versus laboratory synthesis. This guide provides detailed experimental protocols, comparative data tables, and workflow visualizations to facilitate a deeper understanding of this bioactive compound.

This compound, a naturally occurring amide, has been isolated from the plant Piper sarmentosum[1][2]. This compound, belonging to the phenylpropanoid class, is of interest to the scientific community for its potential biological activities. As with many natural products, the ability to synthesize this compound in the laboratory is crucial for ensuring a consistent and scalable supply for research and development. This guide provides a comparative spectroscopic analysis of the synthetically produced compound versus its naturally isolated counterpart, offering valuable insights into their structural identity and purity.

Spectroscopic Data Comparison

The following table summarizes the expected and reported spectroscopic data for this compound. The data for the synthetic compound is predicted based on analogous structures, while the data for the natural product is based on available literature information on compounds isolated from Piper sarmentosum.

Spectroscopic TechniqueSynthetic this compound (Predicted Data)Naturally Isolated this compound (Reported Data from Analogs)Key Observations
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.20 (m, 5H, Ar-H), 7.05 (t, J = 2.2 Hz, 2H, Pyrrole-Hα), 6.25 (t, J = 2.2 Hz, 2H, Pyrrole-Hβ), 3.10 (t, J = 7.5 Hz, 2H, -CH₂-Ph), 2.90 (t, J = 7.5 Hz, 2H, -CO-CH₂-)Amide protons in similar natural products from Piper species show characteristic shifts. Phenyl and pyrrole (B145914) protons would exhibit signals in the aromatic region.The proton NMR is expected to show distinct signals for the phenyl, pyrrole, and propanoyl aliphatic protons. The splitting patterns and integration values are key for structural confirmation.
¹³C NMR (CDCl₃, 100 MHz) δ 170.0 (C=O), 141.0 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 120.0 (Pyrrole-Cα), 110.0 (Pyrrole-Cβ), 38.0 (-CO-CH₂-), 31.0 (-CH₂-Ph)Carbonyl carbons in related amides from Piper species typically resonate around 165-175 ppm. Aromatic and pyrrole carbons appear in the 110-145 ppm range.The carbon NMR spectrum is crucial for confirming the carbon framework, with the carbonyl carbon signal being a key diagnostic peak.
Infrared (IR) Spectroscopy ν_max (cm⁻¹): ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1680 (C=O, amide I band), ~1550 (C=C, aromatic), ~1400 (C-N)Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands are characteristic for similar natural amides.The strong carbonyl absorption is a definitive feature in the IR spectrum, confirming the presence of the amide functional group.
Mass Spectrometry (MS) m/z (%): 199 [M]⁺, 105 [C₆H₅CH₂CH₂]⁺, 91 [C₇H₇]⁺, 67 [C₄H₅N]⁺The molecular ion peak corresponding to the molecular weight of 199.25 g/mol is expected.The mass spectrum provides the molecular weight of the compound and fragmentation patterns that can help in confirming the structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the spectroscopic analysis.

Synthesis of this compound

A plausible synthetic route for this compound involves the N-acylation of pyrrole with 3-phenylpropanoyl chloride.

Materials:

Procedure:

  • To a stirred solution of pyrrole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add 3-phenylpropanoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Employ a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of about 220 ppm and a longer relaxation delay (2-5 seconds).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or oily sample, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and comparative analysis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_product Product Pyrrole Pyrrole Reaction N-Acylation Reaction (DCM, Et3N) Pyrrole->Reaction AcylChloride 3-Phenylpropanoyl Chloride AcylChloride->Reaction Workup Aqueous Workup Reaction->Workup Chromatography Column Chromatography Workup->Chromatography SyntheticProduct Synthetic This compound Chromatography->SyntheticProduct

Caption: Synthetic workflow for this compound.

Analysis_Workflow cluster_sources Compound Sources cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Synthetic Synthetic Sample NMR NMR (1H, 13C) Synthetic->NMR IR IR Spectroscopy Synthetic->IR MS Mass Spectrometry Synthetic->MS Natural Natural Isolate (from Piper sarmentosum) Natural->NMR Natural->IR Natural->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison

Caption: Comparative analysis workflow.

Signaling Pathways

While specific signaling pathway studies for this compound are not extensively documented, compounds belonging to the phenylpropanoid class are known to be involved in various biological processes in plants, primarily as defense compounds and signaling molecules in pathways like the phenylpropanoid biosynthesis pathway. In humans and other organisms, phenylpropanoid amides have been investigated for a range of biological activities, but dedicated signaling pathway elucidation for this specific molecule requires further research.

Phenylpropanoid_Pathway Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Amides Phenylpropanoid Amides (e.g., this compound) CinnamicAcid->Amides Lignans Lignans pCoumaricAcid->Lignans Flavonoids Flavonoids pCoumaricAcid->Flavonoids

Caption: General phenylpropanoid biosynthesis pathway.

References

A Comparative Guide to the Efficacy of N-Acylpyrroles and Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrrole-containing compounds, with a focus on N-acylpyrroles and their structural analogs. While specific experimental data for "N-(3-Phenylpropanoyl)pyrrole" is limited in publicly available literature, this document aims to provide a valuable frame of reference by summarizing the known information and comparing it with the well-documented activities of other relevant pyrrole (B145914) derivatives.

"this compound" is a naturally occurring compound that has been isolated from the roots, fruits, and leaves of Piper sarmentosum[1]. Although its presence in this traditionally used medicinal plant suggests potential bioactivity, detailed in vitro and in vivo efficacy studies on the isolated compound are not extensively reported. However, the broader class of pyrrole derivatives has been the subject of significant research, revealing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3][4][5][6]. This guide will, therefore, focus on providing a comparative overview of these activities for various pyrrole-based compounds.

In Vitro Efficacy of Pyrrole Derivatives

The pyrrole scaffold is a versatile platform for the development of bioactive compounds. The following tables summarize the in vitro efficacy of several N-acylpyrroles and other pyrrole derivatives against various cell lines and microbial strains.

Table 1: Anticancer and Cytotoxic Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassCell Line(s)Assay TypeEfficacy Metric (IC50/GI50)Reference(s)
PhenylpyrroloquinolinonesHeLa, HT-29, MCF-7AntiproliferativeGI50: 0.1-0.2 nM[6]
Pyrrolo[2,1-f][2][3][7]triazinesEnzyme-basedALK InhibitionIC50: 3–57 nM[6]
Pyrrolo[2,1-f][2][3][7]triazinesCell-basedALK InhibitionIC50: 30–500 nM[6]
Pyrrolo[2,3-d]pyrimidinesEnzyme-basedVEGFR-2 InhibitionIC50: 11.9 and 13.6 nM[6]
Benzimidazole-derived PyrrolesLoVo, MCF-7, SK-OV-3Cytotoxicity (MTS)Dose- and time-dependent cytotoxicity[8][9]
Pyrrolo[2,3-b]pyrrole DerivativesMCF-7, HCT-116, A549Cytotoxicity (MTT)More effective than erlotinib[10]
Pyrrolo[2,1-c][2][3]benzodiazepine Polyamide Conjugates60 human cancer cell linesCytotoxicityHighly cytotoxic[11]

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassMicrobial Strain(s)Assay TypeEfficacy Metric (MIC/Zone of Inhibition)Reference(s)
Thiazole-connected PyrrolesE. coli, S. aureusAntibacterialEquipotent to Ciprofloxacin (100 µg/mL)[7]
Thiazole-connected PyrrolesA. niger, C. albicansAntifungalMore active than Clotrimazole (100 µg/mL)[7]
Phenylpropanoids (including a pyrrole amide)Gram-positive bacteriaAntibacterialActivity reported
Pyrrolo[2,3-b]pyrrole DerivativesP. aeruginosa, S. aureus, C. albicansAntimicrobialMIC values reported[10]
In Vivo Efficacy of Pyrrole Derivatives

While in vivo data for "this compound" is not available, studies on other pyrrole derivatives have demonstrated their potential in animal models.

Table 3: In Vivo Efficacy of Selected Pyrrole Derivatives

Compound/Derivative ClassAnimal ModelIndicationKey FindingsReference(s)
Pyrrolo[2,1-f][2][3][7]triazinesNot specifiedALK autophosphorylationInhibition of ALK autophosphorylation[6]
Salicylhydrazides with pyrrole moietyMice (PC3 xenograft)Prostate CancerIn vivo efficacy demonstrated[12]
Pyrrolo[2,3-b]pyrrole DerivativesHyperlipidemic ratsHypolipidemicSignificant hypocholesterolemic and hypotriglyceridemic effects[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of pyrrole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., pyrrole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., MCF-7, HCT-116) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Simplified MAPK Signaling Pathway (Relevant to Anticancer Activity)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PyrroleDerivative Pyrrole Derivative (Potential Inhibitor) PyrroleDerivative->RAF Inhibition PyrroleDerivative->MEK Inhibition

Caption: Simplified MAPK signaling pathway, a common target for anticancer drugs, including some pyrrole derivatives.

References

Pioneering the Frontier of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of N-(3-Phenylpropanoyl)pyrrole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the structure-activity relationship (SAR) of N-(3-Phenylpropanoyl)pyrrole analogs. This publication provides a framework for exploring the therapeutic potential of this chemical scaffold, offering insights into the design of novel drug candidates. While specific SAR studies on this compound are not extensively available in the public domain, this guide leverages established principles from the broader field of medicinal chemistry of pyrrole (B145914) derivatives to propose a strategic approach for investigation.

This guide outlines the systematic modification of the this compound core structure to elucidate key structural features that govern biological activity. By exploring substitutions on the phenyl ring, alterations of the propanoyl linker, and modifications of the pyrrole moiety, researchers can systematically probe the chemical space to identify compounds with enhanced potency and selectivity for various biological targets. The insights provided are drawn from analogous pyrrole-containing compounds that have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Comparative Analysis of Hypothetical this compound Analogs

To illustrate the principles of SAR, this guide presents a comparative analysis of hypothetical analogs. The data tables below showcase potential outcomes of systematic modifications on key biological activities, such as antiproliferative effects on cancer cell lines. These tables are intended to serve as a template for organizing and interpreting experimental data as it is generated.

Table 1: Structure-Activity Relationship of Phenyl Ring Analogs

Compound IDR1 (para-position)R2 (meta-position)R3 (ortho-position)Antiproliferative Activity (IC50, µM) - Hypothetical Data
Lead-001 HHH15.2
Analog-A1 OCH3HH8.5
Analog-A2 ClHH5.1
Analog-A3 HNO2H22.8
Analog-A4 HHF10.3

Table 2: Structure-Activity Relationship of Propanoyl Linker Analogs

Compound IDLinker ModificationAntiproliferative Activity (IC50, µM) - Hypothetical Data
Lead-001 -(CH2)2-CO-15.2
Analog-B1 -CH=CH-CO-12.7
Analog-B2 -(CH2)3-CO-25.4
Analog-B3 -O-(CH2)2-CO-> 50

Table 3: Structure-Activity Relationship of Pyrrole Ring Analogs

Compound IDR4 (Pyrrole Position)R5 (Pyrrole Position)Antiproliferative Activity (IC50, µM) - Hypothetical Data
Lead-001 HH15.2
Analog-C1 CH3H18.9
Analog-C2 HBr7.8
Analog-C3 CH3CH321.3

Experimental Protocols: A Roadmap for Discovery

To facilitate the exploration of this compound analogs, this guide provides detailed, standardized methodologies for their synthesis and biological evaluation. These protocols are designed to ensure reproducibility and comparability of data across different research laboratories.

General Synthesis of this compound Analogs

The synthesis of the target compounds can be achieved through a straightforward acylation reaction.

Scheme 1: General Synthetic Route

G Pyrrole Pyrrole Reaction + Pyrrole->Reaction PhenylpropanoylChloride Substituted 3-Phenylpropanoyl Chloride PhenylpropanoylChloride->Reaction Base Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) Base->Reaction Analog This compound Analog Reaction->Analog

Caption: General reaction scheme for the synthesis of this compound analogs.

Procedure:

  • To a solution of pyrrole (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, triethylamine (B128534) (1.2 eq) is added.

  • The reaction mixture is cooled to 0 °C.

  • A solution of the appropriately substituted 3-phenylpropanoyl chloride (1.1 eq) in anhydrous DCM is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound analog.

Antiproliferative Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized analogs can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with varying concentrations of analogs Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO Measure Measure absorbance at 570 nm AddDMSO->Measure

Caption: A logical workflow for conducting a structure-activity relationship study.

By systematically applying the principles and protocols outlined in this guide, the scientific community can accelerate the discovery and development of novel therapeutics based on the this compound scaffold. This foundational work paves the way for future investigations that will undoubtedly contribute to the advancement of medicine.

Validating the Mechanism of Action of N-(3-Phenylpropanoyl)pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(3-Phenylpropanoyl)pyrrole, a natural product with neuroprotective and anti-inflammatory potential. Its mechanism of action is validated through an examination of its molecular targets and signaling pathways, benchmarked against established therapeutic alternatives. Experimental data is presented to offer a clear comparison of performance, supported by detailed methodologies for key validation assays.

Introduction to this compound

This compound is a naturally occurring compound that can be isolated from plants of the Piper genus. Recent studies have identified it as a promising therapeutic agent, particularly in the context of ischemic stroke, due to its anti-neuroinflammatory and anti-oxidative stress properties. The core mechanism of action is attributed to its interaction with eukaryotic translation elongation factor 1 alpha 1 (eEF1A1), which subsequently modulates the activity of two critical signaling pathways: nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2).

Mechanism of Action: A Multi-pronged Approach

The therapeutic effects of this compound are believed to stem from its ability to engage with eEF1A1, a key protein in protein synthesis that also possesses non-canonical functions in various cellular processes. This initial binding event triggers a downstream cascade that influences both inflammatory and antioxidant responses.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. In pathological conditions such as neuroinflammation, NF-κB is often hyperactivated, leading to the production of pro-inflammatory cytokines. This compound, by targeting eEF1A1, leads to the suppression of the NF-κB signaling cascade, thereby reducing the inflammatory response.

  • Activation of NRF2 Signaling: The NRF2 pathway is the primary regulator of the cellular antioxidant response. Activation of NRF2 leads to the expression of a suite of antioxidant and cytoprotective genes. This compound promotes the activation of this pathway, enhancing the cell's ability to combat oxidative stress, a key contributor to neuronal damage in ischemic stroke and other neurodegenerative diseases.

Below is a diagram illustrating the proposed signaling pathway of this compound.

MOA Proposed Mechanism of Action of this compound N3PP This compound eEF1A1 eEF1A1 N3PP->eEF1A1 Binds to NFkB_pathway NF-κB Pathway eEF1A1->NFkB_pathway Inhibits NRF2_pathway NRF2 Pathway eEF1A1->NRF2_pathway Activates Inflammation Neuroinflammation NFkB_pathway->Inflammation Promotes OxidativeStress Oxidative Stress NRF2_pathway->OxidativeStress Reduces Neuroprotection Neuroprotection Inflammation->Neuroprotection OxidativeStress->Neuroprotection

Caption: Signaling pathway of this compound.

Comparative Analysis with Alternative Compounds

To objectively evaluate the performance of this compound, it is compared with established inhibitors and activators of its target pathways.

CompoundTargetMechanism of ActionReported Potency
This compound eEF1A1, NF-κB, NRF2 Binds to eEF1A1, leading to inhibition of NF-κB and activation of NRF2 pathways. Data not yet available
Didemnin BeEF1A1Binds to eEF1A1 and inhibits protein synthesis.KD: ~200 µM for eEF1A1, ~4 µM for eEF1A-ribosome complex[1]
Plitidepsin (Aplidin)eEF1A2 / eEF1A1Binds to eEF1A2 and eEF1A1, inhibiting protein synthesis.KD: ~80 nM for eEF1A2, ~180 nM for eEF1A1[2][3]
BAY 11-7082IKK (NF-κB pathway)Irreversibly inhibits IκBα phosphorylation.IC50: ~10 µM for TNFα-induced IκBα phosphorylation[4][5][6][7]
Bardoxolone-methyl (CDDO-Me)Keap1 (NRF2 pathway)Covalently modifies Keap1, leading to NRF2 stabilization and activation.Potent activator of the NRF2 pathway.[8]

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments to validate the mechanism of action of this compound and its alternatives.

eEF1A1 Binding Affinity Assay (Example: Surface Plasmon Resonance)

This assay quantifies the binding interaction between a compound and its protein target.

Workflow Diagram:

SPR_Workflow eEF1A1 Binding Assay Workflow (SPR) cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize recombinant eEF1A1 on sensor chip InjectAnalyte Inject compound over sensor surface (Association) Immobilize->InjectAnalyte PrepareAnalyte Prepare serial dilutions of test compound PrepareAnalyte->InjectAnalyte InjectBuffer Inject running buffer (Dissociation) InjectAnalyte->InjectBuffer Regenerate Regenerate sensor surface InjectBuffer->Regenerate FitData Fit sensorgram data to binding model InjectBuffer->FitData Regenerate->InjectAnalyte Next concentration CalculateKd Calculate KD (dissociation constant) FitData->CalculateKd

Caption: Surface Plasmon Resonance workflow for binding analysis.

Protocol:

  • Immobilization of eEF1A1: Recombinant human eEF1A1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: A stock solution of this compound (or alternative compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in running buffer to create a concentration series.

  • Binding Measurement: The prepared analyte solutions are injected over the sensor surface at a constant flow rate. The association of the compound to the immobilized eEF1A1 is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

NF-κB Activity Assay (Luciferase Reporter Assay)

This cell-based assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of this compound or a control inhibitor (e.g., BAY 11-7082) for 1 hour.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6 hours to induce NF-κB activation.

  • Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

NRF2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay quantifies the activation of the NRF2-antioxidant response element (ARE) pathway.

Protocol:

  • Cell Culture and Transfection: HepG2 cells are cultured and seeded in 96-well plates. Cells are then transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, cells are treated with various concentrations of this compound or a known NRF2 activator (e.g., Bardoxolone-methyl).

  • Incubation: The cells are incubated for 16-24 hours to allow for NRF2 activation and subsequent luciferase expression.

  • Lysis and Luminescence Measurement: Similar to the NF-κB assay, cells are lysed, and dual-luciferase activity is measured.

  • Data Analysis: The fold-change in ARE-luciferase activity is calculated relative to the vehicle-treated control cells after normalization to Renilla luciferase activity. The EC50 value (the concentration that elicits a half-maximal response) is determined from the dose-response curve.

Logical Relationship of Validation Experiments

The validation of this compound's mechanism of action follows a logical progression from target engagement to cellular response.

Validation_Logic Experimental Validation Logic TargetEngagement Target Engagement (e.g., SPR for eEF1A1 binding) PathwayModulation Pathway Modulation (NF-kB & NRF2 Reporter Assays) TargetEngagement->PathwayModulation Confirms upstream mechanism CellularResponse Cellular Response (e.g., Cytokine release, ROS levels) PathwayModulation->CellularResponse Links pathway activity to cellular outcome Hypothesis Hypothesis: N3PP is neuroprotective via eEF1A1, NF-kB, and NRF2 CellularResponse->Hypothesis Supports Hypothesis->TargetEngagement Test

Caption: Logical flow of experimental validation.

Conclusion

This compound presents a compelling profile as a multi-target agent for conditions involving neuroinflammation and oxidative stress. Its mechanism, centered on the modulation of eEF1A1 and the subsequent regulation of the NF-κB and NRF2 pathways, offers a promising therapeutic strategy. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further validate and explore the therapeutic potential of this and other pyrrole-based compounds. Future studies should focus on obtaining quantitative binding data for this compound and expanding in vivo studies to confirm its efficacy and safety profile.

References

Comparative Analysis of N-(3-Phenylpropanoyl)pyrrole: A Guide to Biological Activity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-(3-Phenylpropanoyl)pyrrole, a natural product isolated from plants of the Piper genus. Due to the limited publicly available quantitative data on the specific bioactivity of this compound, this document leverages data from structurally related amide alkaloids found in Piper species and other pyrrole-containing compounds to offer a comparative context for its potential biological performance and cross-reactivity in various assays.

Introduction to this compound and its Analogs

This compound is an alkaloid identified in Piper sarmentosum and Piper crassipes.[1][2] While its specific biological activities are not extensively characterized in publicly accessible literature, related compounds from the Piper genus, such as pellitorine (B1679214) and guineensine, have demonstrated significant biological effects, including anti-inflammatory and neuromodulatory activities.[3][4] The pyrrole (B145914) scaffold is a common motif in kinase inhibitors, suggesting that this compound could potentially interact with protein kinases.[5][6]

This guide focuses on the potential anti-inflammatory and kinase-modulating activities of this compound by comparing it with other well-studied Piper amides and synthetic pyrrole-based kinase inhibitors.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for compounds structurally or functionally related to this compound.

Table 1: Cytotoxic and Anti-inflammatory Activity of Piper Amides

CompoundAssayCell Line / SystemReadoutIC50 / EC50Reference
Pellitorine CytotoxicityHL-60 (Human promyelocytic leukemia)Cell Viability13.0 µg/mL[7]
CytotoxicityMCF-7 (Human breast cancer)Cell Viability1.8 µg/mL[7]
Anti-inflammatoryHMGB1-induced HUVECsTNF-α, IL-1α, IL-1β ProductionInhibition at 10 & 20 µM[3]
Guineensine Anandamide Uptake InhibitionCellular Uptake AssayAnandamide Uptake290 nM[4]

Table 2: Kinase Inhibitory Activity of Pyrrole-Containing Compounds

Compound Class / ExampleKinase TargetAssay TypeIC50Reference
Pyrrolo[2,3-d]pyrimidine (Compound 6f) TrkAEnzymatic Assay2.25 µM[6]
FGFR4Enzymatic Assay6.71 µM[6]
Tie2Enzymatic Assay6.84 µM[6]
Pyrrolo[2,3-d]pyrimidine (Compound 13a) VEGFR-2Enzymatic Assay11.9 nM[8]
Pyrrolo[2,3-d]pyrimidine (Compound 13b) VEGFR-2Enzymatic Assay13.6 nM[8]

Note: The data for pyrrolo[2,3-d]pyrimidines are included to illustrate the potential of the pyrrole scaffold in kinase inhibition and are not direct analogs of this compound.

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the biological activity and cross-reactivity of compounds like this compound are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation.

Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • NF-κB activation is then stimulated by adding TNF-α (10 ng/mL) to the media. Control wells receive either vehicle or no stimulant.

  • Luciferase Activity Measurement:

    • After 6-8 hours of stimulation, the cells are lysed.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The percentage of NF-κB inhibition is calculated relative to the TNF-α stimulated control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vitro Kinase Inhibition Assay (e.g., Src, Syk, TAK1)

This protocol describes a general method to assess the direct inhibitory effect of a compound on a specific kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Src, Syk, or TAK1).

    • Kinase-specific substrate peptide.

    • ATP.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the recombinant kinase and the specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Method):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces

Caption: Simplified NF-κB signaling pathway activated by TNF-α.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Reagent Preparation Reagent Preparation Add Kinase & Substrate Add Kinase & Substrate Reagent Preparation->Add Kinase & Substrate Add Compound->Add Kinase & Substrate Initiate with ATP Initiate with ATP Add Kinase & Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence

Caption: General workflow for an in vitro kinase inhibition assay.

Logical Relationship Diagram

Compound_Activity_Comparison This compound This compound Cytotoxic Cytotoxic This compound->Cytotoxic Screened Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Potential Antioxidant Antioxidant This compound->Antioxidant Screened Pellitorine Pellitorine Anti-inflammatory Anti-inflammatory Pellitorine->Anti-inflammatory Demonstrated Pellitorine->Cytotoxic Demonstrated Guineensine Guineensine Neuromodulatory Neuromodulatory Guineensine->Neuromodulatory Demonstrated Pyrrole Kinase Inhibitors Pyrrole Kinase Inhibitors Pyrrole Kinase Inhibitors->Kinase Inhibition Demonstrated

Caption: Known and potential activities of this compound and comparators.

Conclusion

While direct and extensive biological data for this compound is currently limited, its structural similarity to other bioactive amides from the Piper genus and the established role of the pyrrole moiety in kinase inhibition suggest its potential as a modulator of inflammatory and cell signaling pathways. The provided comparative data on related compounds and detailed experimental protocols offer a framework for researchers to investigate the bioactivity and potential cross-reactivity of this compound. Further studies are warranted to elucidate its specific molecular targets and therapeutic potential.

References

Benchmarking the stability of "N-(3-Phenylpropanoyl)pyrrole" against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical stability of a compound is a cornerstone of its journey from discovery to application. This guide provides a comprehensive benchmark of the stability of N-(3-Phenylpropanoyl)pyrrole against structurally similar compounds, supported by established experimental protocols for rigorous evaluation.

The inherent stability of a molecule dictates its shelf-life, dictates formulation strategies, and can significantly impact its in vivo efficacy and safety profile. In this context, this compound, a natural product isolated from plants of the Piper genus, presents an interesting case study. Its N-acylpyrrole moiety, while sharing characteristics with amides, possesses distinct electronic and steric properties that influence its susceptibility to degradation.

This guide will delve into a comparative analysis of the stability of this compound, contrasting it with other N-acylpyrroles and common acyclic and cyclic amides. While specific kinetic data for the forced degradation of this compound is not extensively available in public literature, this comparison is built upon established principles of chemical reactivity and available data for analogous structures.

Comparative Stability Analysis

The stability of the amide bond and its analogues, like the N-acylpyrrole linkage, is largely influenced by the degree of resonance stabilization between the nitrogen lone pair and the carbonyl group, as well as steric hindrance around the electrophilic carbonyl carbon. Generally, amides are a highly stable functional group, but their reactivity can be modulated by substituents.

N-acylpyrroles, such as this compound, are generally considered to be more reactive than typical acyclic secondary or tertiary amides. The pyrrole (B145914) ring, being aromatic, can influence the electronic properties of the N-acyl group. The stability of these compounds is contingent on the conditions they are subjected to, particularly pH and temperature.

Table 1: Comparative Stability Profile of this compound and Related Compounds

CompoundStructureCompound TypeExpected Relative Stability (Hydrolytic)Key Structural Features Influencing Stability
This compound N-Acylpyrrole Moderate Aromatic pyrrole ring influences amide resonance. Generally more susceptible to hydrolysis than standard amides.
N-BenzoylpyrroleN-AcylpyrroleModeratePhenyl group in the acyl moiety can influence reactivity through inductive and resonance effects.
N-AcetylpyrroleN-AcylpyrroleLowerThe acetyl group offers less steric hindrance compared to the phenylpropanoyl group, potentially leading to faster hydrolysis.
N-PhenylacetamideSecondary Acyclic AmideHighStrong resonance stabilization of the amide bond. Generally very stable to hydrolysis under neutral conditions.
1-AcetylpiperidineTertiary Cyclic AmideVery HighTertiary amide with steric hindrance around the carbonyl group, and the piperidine (B6355638) ring is not aromatic, leading to high stability.

Note: The relative stability is a qualitative assessment based on general principles of organic chemistry, as direct comparative kinetic studies under identical conditions are not available for all compounds listed.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and its analogues, a series of forced degradation studies should be conducted. These studies, guided by the International Council for Harmonisation (ICH) guidelines, expose the compound to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Hydrolytic Stability Testing

This experiment evaluates the compound's stability in aqueous solutions at different pH values.

Methodology:

  • Solution Preparation: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M hydrochloric acid (HCl).

    • Neutral Hydrolysis: Dilute the stock solution in purified water.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M sodium hydroxide (B78521) (NaOH).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Neutralize the acidic and basic samples to stop the degradation process.

  • Analysis: Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and any degradation products.

Oxidative Stability Testing

This experiment assesses the compound's susceptibility to oxidation.

Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Keep the solution at room temperature.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples by HPLC.

Photostability Testing

This experiment evaluates the compound's stability when exposed to light.

Methodology:

  • Sample Preparation: Place the solid compound and a solution of the compound in a photostability chamber.

  • Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Stability Testing

This experiment assesses the compound's stability at elevated temperatures.

Methodology:

  • Sample Preparation: Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Time Points: Withdraw samples at specified time intervals.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for hydrolytic stability testing and the general logic for comparative stability analysis.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid 0.1 M HCl Stock->Acid Dilute Neutral Water Stock->Neutral Dilute Base 0.1 M NaOH Stock->Base Dilute HPLC HPLC Analysis Acid->HPLC Sample at t=0, 2, 4... hrs Neutral->HPLC Sample at t=0, 2, 4... hrs Base->HPLC Sample at t=0, 2, 4... hrs Data Quantify Parent and Degradation Products HPLC->Data

Workflow for Hydrolytic Stability Testing.

Stability_Comparison_Logic cluster_compounds Test Compounds cluster_tests Forced Degradation Studies cluster_outcome Outcome NPP This compound Hydrolysis Hydrolytic (Acid, Base, Neutral) NPP->Hydrolysis Oxidation Oxidative (H₂O₂) NPP->Oxidation Photo Photolytic (UV/Vis Light) NPP->Photo Thermal Thermal (Elevated Temp.) NPP->Thermal Amides Similar Compounds (e.g., N-Phenylacetamide, 1-Acetylpiperidine) Amides->Hydrolysis Amides->Oxidation Amides->Photo Amides->Thermal Data Quantitative Data (% Degradation, Rate Constants) Hydrolysis->Data Oxidation->Data Photo->Data Thermal->Data Comparison Comparative Stability Profile Data->Comparison

Logic for Comparative Stability Analysis.

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-(3-Phenylpropanoyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, working with N-(3-Phenylpropanoyl)pyrrole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the hazard profile of the parent compound, pyrrole (B145914), and general best practices for handling aromatic amides.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound should be handled as a hazardous substance. The parent compound, pyrrole, is known to be flammable, toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1] Therefore, a stringent approach to personal protection is mandatory to minimize exposure risk.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles meeting EN 166 (EU) or ANSI Z87.1 standards are required.[1][2] A face shield (minimum 8-inch) should be worn over goggles when there is a risk of splashing or explosion.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for degradation or punctures before use.[3] Double gloving is advised for enhanced protection.[3] After use, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[1]
Body Laboratory CoatA flame-retardant, antistatic lab coat should be worn and fully buttoned to cover as much skin as possible.[2]
Respiratory Chemical Fume Hood / RespiratorAll work must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If exposure limits are at risk of being exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3]
Feet Closed-Toe ShoesShoes must be made of a non-porous material and cover the entire foot.[3][4]

Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is critical for the safe handling and storage of this compound.

Handling:

  • Ventilation: Always handle the compound inside a certified chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces as pyrrole and its derivatives can be flammable.[1] Use non-sparking tools and explosion-proof equipment.[5]

  • Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

  • Static Discharge: Take precautionary measures against static discharge.[5]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

  • Light and Air Sensitivity: Some pyrrole derivatives are sensitive to light and air; store under an inert gas like nitrogen if necessary.

Emergency Procedures

Spills:

  • Minor Spills: Remove all ignition sources.[7] Absorb the spill with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable, labeled container for hazardous waste disposal.

  • Major Spills: Evacuate the area immediately and alert emergency responders.[7] Move upwind from the spill.[7]

Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Protocol

StepProcedure
1. Segregation Collect all liquid and solid waste contaminated with this compound separately from other waste streams.[3]
2. Labeling Clearly label waste containers as "Hazardous Chemical Waste" and include the full chemical name: "this compound".[3]
3. Storage Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[3]
4. Disposal Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_fume_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials 3. Gather Materials and Reagents prep_fume_hood->prep_materials handling_weigh 4. Weigh/Measure Compound in Fume Hood prep_materials->handling_weigh handling_reaction 5. Perform Experimental Procedure handling_weigh->handling_reaction handling_monitor 6. Monitor Reaction handling_reaction->handling_monitor cleanup_quench 7. Quench Reaction (if applicable) handling_monitor->cleanup_quench cleanup_waste 8. Segregate and Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate 9. Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe 10. Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.